Tacrolimus (FK506) is a macrolide lactone immunosuppressant first isolated in 1984 from Streptomyces tsukubaensis and has since become a cornerstone therapy in solid organ transplantation. As a calcineurin inhibitor (CNI), it primarily functions to suppress T-cell activation through a complex intracellular signaling cascade, achieving potent immunosuppression that has significantly improved graft survival rates across transplant types. Despite its clinical success spanning decades, this compound management remains challenging due to its narrow therapeutic index, significant pharmacokinetic variability, and dose-dependent toxicities, making continued research into its properties essential for optimizing patient outcomes [1] [2] [3].
The immunosuppressive activity of this compound occurs through a multi-step mechanism that ultimately inhibits T-cell receptor signaling and interleukin-2 transcription. The process begins with this compound crossing the T-cell membrane where it binds with high affinity to the FK506-binding protein 12 (FKBP-12), forming a this compound-FKBP-12 complex. This complex then competitively binds to and inhibits calcineurin, a calcium-dependent serine-threonine phosphatase enzyme essential for T-cell activation. Calcineurin inhibition prevents the dephosphorylation and subsequent nuclear translocation of Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor. Without NFAT-mediated transcription, the expression of key T-cell growth factors, particularly interleukin-2 (IL-2) and other early activation genes (IL-3, IL-4, IL-5, GM-CSF, and TNF-α), is blocked, thereby halting T-cell proliferation and the resulting immune response [1] [3] [4].
Figure 1: Molecular Mechanism of this compound Immunosuppressive Action. The diagram illustrates how this compound inhibits the calcineurin-NFAT signaling pathway in T-cells, preventing IL-2 transcription and subsequent immune activation.
This compound exhibits challenging pharmacokinetic properties that contribute to its significant inter- and intra-patient variability. The drug demonstrates poor aqueous solubility (4-12 µg/mL) and undergoes erratic absorption from the gastrointestinal tract, resulting in oral bioavailability that ranges widely from 5% to 93% with a mean of approximately 25% in adult patients. Several factors influence this compound absorption, including food interactions (which can reduce Cmax by up to 71% when administered with food), gastrointestinal motility, intestinal P-glycoprotein expression, and diarrhea (which can substantially increase bioavailability by reducing exposure to intestinal metabolism and efflux transporters) [5] [2] [3].
Once absorbed, this compound demonstrates extensive tissue distribution and high plasma protein binding (~99%), primarily to albumin and alpha-1-acid glycoprotein. The drug exhibits concentration-dependent distribution to erythrocytes, resulting in blood-to-plasma ratios ranging from 15:1 to 35:1, which is why therapeutic drug monitoring utilizes whole blood rather than plasma. The volume of distribution varies significantly between patient populations, with pediatric patients typically demonstrating approximately twice the volume of distribution (2.5 L/kg) compared to adults, likely due to differences in body composition and plasma protein levels [5] [1] [3].
Metabolism: this compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, with CYP3A4 and CYP3A5 being the predominant isoforms responsible. The metabolic pathway produces at least eight different metabolites through demethylation and hydroxylation reactions, with 13-demethyl this compound identified as the major metabolite in human liver microsomes. While most metabolites demonstrate significantly reduced immunosuppressive activity, the 31-demethyl metabolite has been reported to possess similar activity to the parent compound in vitro, though its clinical relevance remains uncertain [1] [6] [3].
Excretion: Following metabolism, this compound is predominantly eliminated via biliary excretion, with approximately 92.6% of an administered dose recovered in feces and less than 1% excreted unchanged in urine. The elimination half-life varies considerably across patient populations, ranging from approximately 12 hours in adult liver transplant recipients to 35 hours in healthy volunteers, with pediatric patients generally exhibiting shorter half-lives (10-12 hours) compared to adults [1] [3].
Table 1: Comparative Pharmacokinetic Parameters of this compound Across Patient Populations
| Parameter | Healthy Volunteers | Kidney Transplant | Liver Transplant | Heart Transplant | Pediatric Patients |
|---|---|---|---|---|---|
| Bioavailability | 18±5% | 17±10% | 22±6% | Not specified | 31±24% (liver transplant) |
| Volume of Distribution (L/kg) | Not specified | Not specified | Not specified | Not specified | 2.5 (liver transplant) |
| Protein Binding | ~99% | ~99% | ~99% | ~99% | ~99% |
| Half-life (hours) | ~35 | ~19 | ~12 | ~24 | 10-12 |
| Clearance (L/hr/kg) | 0.040 (IV) | 0.083 (IV) | 0.053 (IV) | 0.051 (IV) | 0.138±0.071 (liver) |
| Primary Route of Elimination | Biliary | Biliary | Biliary | Biliary | Biliary |
| Urinary Excretion | <1% unchanged | <1% unchanged | <1% unchanged | <1% unchanged | <1% unchanged |
Table 2: Population Differences in this compound Pharmacokinetics
| Factor | Impact on Pharmacokinetics | Clinical Implications |
|---|---|---|
| Pediatric Patients | Higher volume of distribution (2.5 L/kg); Increased clearance; Higher dose requirements | Need for weight-adjusted dosing; More frequent monitoring |
| Hepatic Impairment | Reduced metabolism; Increased exposure; Prolonged half-life | Dose reduction required; Increased toxicity risk |
| Ethnic Differences | CYP3A5 polymorphism variability; African ancestry requires higher doses | Consider pharmacogenetic testing for initial dosing |
| Food Interactions | Reduced Cmax (up to 71%) and AUC (39%) when taken with food | Consistent administration relative to meals recommended |
| Diarrhea | Increased bioavailability due to reduced intestinal metabolism | Increased monitoring; Potential dose reduction needed |
| Time Post-Transplant | Clearance decreases over time; Dose requirements reduced | Progressive dose reduction protocol needed |
The substantial interpatient variability in this compound pharmacokinetics is significantly influenced by genetic polymorphisms, particularly in genes encoding drug-metabolizing enzymes and transporters. The most clinically significant genetic variation occurs in the CYP3A5 gene, where a single-nucleotide polymorphism (6986A>G; rs776746) affects intron 3 splicing. Patients carrying at least one CYP3A5*1 allele (expressers) demonstrate functional CYP3A5 expression and require approximately double the this compound dose to achieve target concentrations compared to those homozygous for the CYP3A5*3 allele (non-expressers), which results in aberrant splicing and absence of functional protein. The frequency of the CYP3A5*3 allele shows marked ethnic variability, ranging from 0.18 in African populations to 0.94 in Europeans, explaining the higher dose requirements frequently observed in African American transplant recipients [7] [5].
Additional genetic variations contribute to this compound pharmacokinetic variability, though with less pronounced effects than CYP3A5. The CYP3A4*22 allele (rs35599367) is associated with reduced CYP3A4 expression and decreased this compound dose requirements, though its impact appears more significant in cyclosporine metabolism than this compound. Polymorphisms in the ABCB1 gene encoding P-glycoprotein, an efflux transporter in the intestine and other tissues, may influence this compound absorption but study results have been inconsistent. Other potentially relevant genetic variants include POR*28 (rs1057868), which enhances CYP3A4 and CYP3A5 activity, and polymorphisms in the PPARA gene that may reduce CYP3A expression, though evidence for their clinical significance remains limited compared to CYP3A5 polymorphisms [7] [5].
The implementation of CYP3A5 genotyping in clinical practice holds promise for improving initial this compound dosing accuracy, particularly during the critical early post-transplant period. Current evidence supports using a pharmacogenetics-guided approach to initial dosing, with CYP3A5 expressers typically requiring initiation at 1.5-2 times the standard dose while non-expressers may require lower starting doses. This approach can help achieve target therapeutic concentrations more rapidly, potentially reducing the risk of early rejection (from underexposure) or toxicity (from overexposure). However, therapeutic drug monitoring remains essential even with pharmacogenetic guidance due to the numerous additional factors influencing this compound disposition [7].
Research has also identified the potential importance of intrapatient variability (IPV) in this compound exposure as a biomarker for clinical outcomes. High IPV, characterized by fluctuations between overexposure and underexposure, has been associated with increased risks of both rejection and drug-related adverse events. The This compound concentration-to-dose ratio (C0/D) has emerged as another valuable parameter, with patients demonstrating C0/D ratios <1.05 ng/mL/mg showing increased risk of poor outcomes after kidney transplantation. Both CYP3A5 expresser status and drug-drug interactions significantly influence C0/D ratios, providing clinicians with additional tools for personalizing this compound therapy [7].
The narrow therapeutic index and significant pharmacokinetic variability of this compound necessitate rigorous therapeutic drug monitoring (TDM) to balance efficacy and toxicity. Current standard practice utilizes trough concentration monitoring (C0), drawn immediately before the next scheduled dose, as the primary TDM strategy. The therapeutic range for this compound varies according to transplant type, time post-transplant, and institutional protocols, but generally falls between 5-20 ng/mL in the immediate post-transplant period, with target levels typically decreasing over time to minimize long-term toxicity [7] [1].
Table 3: Institutional this compound Target Ranges by Organ and Time Post-Transplant
| Transplant Type | <1 Month | 1-3 Months | 3-12 Months | >12 Months |
|---|---|---|---|---|
| Kidney | 8-12 ng/mL | 6-9 ng/mL | 4-8 ng/mL | 4-8 ng/mL |
| Liver | 6-9 ng/mL | 4-8 ng/mL | 4-6 ng/mL | 3-5 ng/mL |
| Heart | 9-12 ng/mL | 8-9 ng/mL | 6-8 ng/mL | 4-8 ng/mL |
| Lung | 10-12 ng/mL | 8-10 ng/mL | 6-8 ng/mL | 6-8 ng/mL |
While trough monitoring remains standard, emerging evidence suggests limitations to this approach, particularly with once-daily formulations where C0 may not adequately reflect total drug exposure (AUC0-24). Some centers are exploring limited sampling strategies or area under the curve monitoring for selected patients, though these approaches add complexity to clinical management. Additionally, research is ongoing to develop pharmacodynamic monitoring approaches, such as measuring calcineurin phosphatase activity in peripheral blood mononuclear cells, though these methods remain primarily research tools at present [1] [8].
For researchers investigating this compound pharmacokinetics, several well-established methodologies can be employed:
Pharmacokinetic Study Protocol: Conduct intensive blood sampling at pre-dose (0h) and post-dose timepoints (0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12h for twice-daily formulations; additional samples at 16, 20, 24h for once-daily formulations). Blood samples should be collected in EDTA-containing tubes, with whole blood typically used for analysis due to this compound' erythrocyte distribution. Analyze concentrations using validated methods (LC-MS/MS preferred for research) and calculate standard pharmacokinetic parameters including Cmax, Tmax, AUC0-24, trough concentration (C0), apparent clearance (CL/F), and elimination half-life [9] [8].
Pharmacogenomic Analysis: Isolate genomic DNA from whole blood samples using standard extraction methods. Perform genotyping for key polymorphisms including CYP3A53 (rs776746), CYP3A422 (rs35599367), and ABCB1 (e.g., rs1045642) using real-time PCR, TaqMan assays, or next-generation sequencing approaches. Analyze associations between genotypes and pharmacokinetic parameters, adjusting for potential confounding factors including age, liver function, concomitant medications, and time post-transplant [7] [5].
Pharmacodynamic Assessment: Isolate peripheral blood mononuclear cells (PBMCs) from heparinized blood samples collected at pre-dose and multiple post-dose timepoints. Measure calcineurin phosphatase activity using commercially available kits based on the dephosphorylation of specific substrates (e.g., RII phosphopeptide). Correlate calcineurin inhibition with this compound blood concentrations and clinical outcomes. Alternative pharmacodynamic approaches include measuring cytokine production (IL-2, IFN-γ) in stimulated PBMCs or NFAT-regulated gene expression [8] [4].
The complex pharmacokinetic profile of this compound necessitates careful clinical management to optimize therapeutic outcomes. An interprofessional approach involving transplant physicians, clinical pharmacists, specialized nursing staff, and other healthcare professionals is essential for successful long-term management of transplant recipients. Key considerations include:
Formulation Differences: Various this compound formulations exhibit distinct pharmacokinetic characteristics that impact clinical use. Immediate-release formulations require twice-daily administration, while extended-release versions (Advagraf, Astagraf XL, Envarsus XR) permit once-daily dosing, potentially improving adherence. Importantly, these formulations are not interchangeable without careful dose conversion and monitoring, with conversion factors ranging from 1:1 for some formulations to 1:0.8 for others [1] [2].
Drug-Drug Interactions: As a substrate of CYP3A4/5 and P-glycoprotein, this compound is susceptible to numerous clinically significant drug interactions. Strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin, ritonavir) can dramatically increase this compound exposure, necessitating dose reductions of 50-75% and frequent monitoring. Conversely, CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's wort) can substantially decrease this compound concentrations, potentially requiring dose increases to maintain therapeutic levels. Additionally, drugs with nephrotoxic potential (e.g., aminoglycosides, amphotericin B) may compound this compound nephrotoxicity [1] [9] [3].
Special Populations: Pediatric patients generally require higher weight-adjusted this compound doses compared to adults due to increased clearance and larger volume of distribution, with dosing further influenced by age-dependent changes in CYP3A expression. Patients with hepatic impairment demonstrate reduced this compound metabolism and clearance, mandating dose reductions and careful monitoring. Ethnic differences in this compound disposition, particularly related to CYP3A5 polymorphism frequencies, necessitate consideration of ethnicity in dosing strategies [5] [9].
The enzyme CYP3A5 is a major metabolizer of tacrolimus. A single nucleotide polymorphism (SNP) in intron 3 (6986A>G, rs776746) defines the key functional alleles:
This genetic difference categorizes patients into two metabolizer phenotypes, which directly impact this compound dosing [3]:
The following diagram illustrates how these genetic variants affect the enzyme and ultimately the required drug dose.
Diagram 1: The impact of CYP3A5 genotype on this compound dose requirement.
The metabolizer status has a quantifiable and profound effect on this compound pharmacokinetics, primarily measured by the dose-normalized trough concentration (C0/D ratio). This ratio is significantly lower in expressers, meaning they need a higher dose to achieve the same target blood concentration [2].
The table below summarizes key pharmacokinetic differences and clinical outcomes associated with each phenotype.
| Parameter | CYP3A5 Expressers (1/1, 1/3) | CYP3A5 Non-Expressers (3/3) | References |
|---|---|---|---|
| Enzyme Function | Functional | Non-functional | [1] [2] |
| Metabolizer Status | Fast (Extensive) | Slow (Poor) | [3] |
| This compound Metabolism | Rapid | Slow | [2] [3] |
| Dose Requirement | ~50-100% higher | Standard/Lower | [2] [3] |
| C0/D Ratio | Lower | Higher | [2] [4] |
| Risk of Subtherapeutic Exposure (Rejection) | Increased | Decreased | [3] |
| Risk of Supratherapeutic Exposure (Toxicity) | Decreased | Increased | [3] |
Accurate genotyping for the CYP3A5*3 variant (rs776746) is foundational for clinical and research applications.
A standard genotyping workflow involves sample collection, DNA extraction, target amplification, and variant detection, as summarized below.
Diagram 2: Standard workflow for CYP3A53 genotyping.*
DNA Extraction
Genotyping Techniques Several established methods can be used for detecting the rs776746 SNP:
For comprehensive research, several factors beyond basic recipient genotyping must be considered.
The evidence is unequivocal: pre-emptive testing for the CYP3A5*3 polymorphism is a critical tool for personalizing this compound therapy. Integrating this pharmacogenetic data with therapeutic drug monitoring allows for:
For researchers and clinicians, establishing robust genotyping protocols and considering the broader genetic and clinical context, including donor genotype and potential drug interactions, is essential for advancing precision medicine in transplantation.
Tacrolimus (FK506) is a cornerstone immunosuppressant whose intracellular activity is mediated entirely by its binding to the FK506 Binding Protein 12 (FKBP12). This interaction forms a binary complex that subsequently inhibits key signaling pathways, primarily calcineurin, leading to suppressed T-cell activation. Beyond its immunosuppressive role, recent research has uncovered that the this compound-FKBP12 complex influences diverse physiological processes, including endothelial function, sodium transport in the kidney, and cytoskeletal dynamics in podocytes. Furthermore, the FKBP12 protein itself has critical endogenous functions independent of this compound, regulating receptors such as TGF-β and RyR. This whitepaper provides a comprehensive technical overview of the binding mechanism, downstream signaling consequences, experimental methodologies for study, and emerging therapeutic applications, serving as a resource for researchers and drug development professionals.
The interaction between this compound and FKBP12 initiates all subsequent pharmacological effects.
Table 1: Key Features of the this compound-FKBP12 Binding Interaction
| Feature | Description | Technical Detail | Reference |
|---|---|---|---|
| Primary Binding Site | FKBP12 PPIase domain | Conserved hydrophobic pocket that accommodates the pipecolyl ring | [1] |
| Critical Drug Motif | Triketo pipecolyl core | Essential structural element for high-affinity binding to FKBP12 | [1] |
| Binding Affinity | High-affinity interaction | Nanomolar-range Kᵢ values for this compound and optimized rapalogs | [1] |
| Functional Outcome | Composite surface creation | Generates a new interface for target protein recognition (e.g., calcineurin) | [1] |
The this compound-FKBP12 complex exerts its effects primarily by inhibiting specific phosphatases and modulating receptor signaling.
This is the primary, well-established mechanism of immunosuppression.
FKBP12 endogenously acts as an inhibitor of the Transforming Growth Factor-beta (TGF-β) Receptor I. Binding of this compound (or genetic deletion of FKBP12) releases this inhibition.
When bound to the drug Rapamycin (Sirolimus), the FKBP12 complex inhibits a different target.
This compound induces hypertension and hyperkalemia through direct renal actions.
The following diagram illustrates the primary signaling pathways impacted by the this compound-FKBP12 complex.
Diagram 1: Key signaling pathways of the this compound-FKBP12 complex. The complex inhibits calcineurin (immunosuppression), activates TGF-β signaling (vascular inflammation), and increases NCC activity in the kidney (hypertension).
Studying the this compound-FKBP12 interaction and its functional consequences requires a combination of biochemical, cellular, and in vivo techniques.
Table 2: Summary of Key Experimental Models and Their Phenotypes
| Model System | Key Genetic / Pharmacologic Manipulation | Primary Observed Phenotype | Research Application |
|---|---|---|---|
| Tie2-Cre;FKBP12fl/fl | Endothelial/Hematopoietic cell FKBP12 deletion | Spontaneous hypertension, endothelial dysfunction, Th17 skewing | Studying vascular inflammation & autoimmunity [2] |
| KS-FKBP12⁻/⁻ | Inducible nephron-specific FKBP12 deletion | Attenuated blood pressure response and NCC phosphorylation to this compound | Elucidating direct renal toxicities of CNIs [5] |
| This compound-treated Wild-type Mice | In vivo dosing (1-10 mg/kg/day, 1 week) | Dose-dependent hypertension, endothelial dysfunction, Treg/Th17 imbalance | Preclinical assessment of drug efficacy & toxicity [2] |
| FKBP12 siRNA in Podocytes | Knockdown of FKBP12 in cultured podocytes | Reduced F-actin staining, impaired process formation | Studying cytoskeletal regulation & proteinuric diseases [6] |
Understanding the this compound-FKBP12 interface has direct clinical and drug development implications.
| Metabolite Name | Structural Characteristics | Reported Pharmacological Activity | Key Findings and Context |
|---|---|---|---|
| 13-O-demethyl-tacrolimus (M-I) | Major metabolite; open-ring isomer suggested [1] | ~10% of this compound activity [2] | Potential open-ring structure may induce looser binding to immunophilin complex, leading to lower calcineurin inhibition [1]. |
| 31-O-demethyl-tacrolimus | Minor metabolite [2] | Comparable to this compound [2] | A rare metabolite with activity similar to the parent drug [2]. |
| M-III | Open-ring isomer suggested [1] | Weak or negligible [1] [2] | Structural similarity to M-I; observed in patient blood [1]. |
| M-II, M-IV, M-V, M-VI, M-VII, M-VIII | Various demethylated and hydroxylated derivatives [3] | Weak or negligible [2] | At least 15 metabolites are formed; most have weak or no known immunosuppressive activity [3] [2]. |
Recent research has employed advanced methodologies to characterize metabolites and assess their biological effects.
In Vitro Metabolite Production and Structural Analysis
Pharmacodynamic Interaction Studies
The following diagram illustrates the key experimental workflow used in these recent studies to investigate the pharmacodynamics of this compound metabolites.
Tacrolimus has a narrow therapeutic index, meaning there is a very small difference between the blood concentration that provides therapeutic efficacy and the concentration that causes toxicity [1] [2] [3]. This makes its dosing particularly challenging.
The following table outlines the target therapeutic ranges for different organ transplants, which highlight the precision required in dosing.
| Organ Transplant | Post-Transplant Period | Target Trough Level (ng/mL) |
|---|---|---|
| Kidney & Kidney/Pancreas | < 1 month | 8 - 12 [4] |
| 1 - 3 months | 6 - 9 [4] | |
| > 3 months | 4 - 8 [4] | |
| Liver | < 1 month | 6 - 9 [4] |
| 1 - 3 months | 4 - 8 [4] | |
| > 3 months | 4 - 6 [4] | |
| > 12 months | 3 - 5 [4] | |
| Heart | < 3 months | 9 - 12 [4] |
| 3 - 6 months | 8 - 9 [4] | |
| 6 - 12 months | 6 - 8 [4] | |
| > 12 months | 4 - 8 [4] | |
| Lung | 0 - 3 months | 10 - 12 [4] |
| 4 - 12 months | 8 - 10 [4] | |
| > 12 months | 6 - 8 [4] |
The high intra- and inter-patient variability in this compound exposure is a central challenge arising from its NTI. The table below summarizes the key factors contributing to this variability.
| Factor Category | Specific Factor | Impact on this compound Pharmacokinetics |
|---|---|---|
| Genetics | CYP3A5*1 allele (Expresser) | ~50% higher clearance; requires 1.5-2x higher dose [1] [2] [5] |
| CYP3A4*22 allele (Reduced function) | ~33% lower clearance; requires lower doses [1] [2] [5] | |
| Demographics & Physiology | Age (Pediatric vs. Elderly) | Children require higher doses; elderly (≥65) have slower metabolism [1] [2] |
| Hematocrit Level | Lower hematocrit leads to higher free drug concentration and clearance [1] [2] | |
| Albumin Level | Altered levels affect elimination and dosing requirements [1] [2] | |
| Gastrointestinal Motility (e.g., Diarrhea) | Can markedly increase absorption, potentially leading to toxicity [1] [2] | |
| Drug Interactions | CYP3A4/P-gp Inhibitors (e.g., Azole antifungals) | Increase this compound exposure [4] [1] |
| CYP3A4/P-gp Inducers (e.g., Rifampin) | Decrease this compound exposure [4] [1] |
Researchers and clinicians use several advanced techniques to tackle the challenges of this compound dosing.
The diagram below illustrates the complete pathway of this compound from administration to its therapeutic effect and elimination, integrating the key sources of variability.
Overview of this compound PK/PD Pathway and Variability
The field is moving beyond traditional trough-level monitoring toward more integrated, dynamic approaches.
Tacrolimus is a critical immunosuppressant drug used post-organ transplantation, characterized by a narrow therapeutic window and significant pharmacokinetic variability. Monitoring its concentration through Therapeutic Drug Monitoring (TDM) is essential to balance efficacy against toxicity. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), particularly UPLC-MS/MS with its enhanced speed and sensitivity, has become the gold standard for this compound quantification due to its high specificity and ability to distinguish the parent drug from metabolites.
Recent methodological advances focus on quantifying this compound in various biological matrices to address different clinical and research questions:
Assay validation ensures that the analytical method is reliable, precise, and accurate for its intended use. The following tables summarize critical validation parameters reported in recent literature for this compound UPLC-MS/MS assays across different matrices.
Table 1: Linear Range and Sensitivity Parameters
| Matrix | Linear Range | Limit of Detection (LOD) | Lower Limit of Quantification (LLOQ) | Citation |
|---|---|---|---|---|
| T CD4+ Lymphocytes | 0 - 5.0 ng/mL | 0.058 ng/mL | 0.109 ng/mL | [1] |
| B CD19+ Lymphocytes | 0 - 5.3 ng/mL | 0.017 ng/mL | 0.150 ng/mL | [1] |
| PBMCs | 0 - 5.2 ng/mL | 0.100 ng/mL | 0.115 ng/mL | [1] |
| Microvolume Whole Blood | <2 - 35 ng/mL | Not Specified | <2 ng/mL | [3] |
| Dried Matrix on Paper Discs | Not Specified | Not Specified | Clinically acceptable | [7] |
| Wistar Rat/Human Whole Blood | 0.200 - 200 ng/mL | Not Specified | 0.200 ng/mL | [8] |
Table 2: Precision and Accuracy Data
| Matrix | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Accuracy / Correlation | Citation |
|---|---|---|---|---|
| PBMCs & Lymphocytes | 4.9% - 7.4% | 7.2% - 13.9% | Reported as suitable | [1] |
| Pharmaceutical Products | < 5% (all QC levels) | < 5% (all QC levels) | Good recovery with reference standards | [5] [6] |
| Microvolume Whole Blood | Not Specified | Not Specified | R² > 0.900 vs. immunoassay | [3] |
| Automated CLAM System | < 7% (QC) | < 7% (QC) | R² > 0.861 vs. immunoassay | [4] |
This protocol is adapted from a study validating an assay for this compound quantification in T CD4+ and B CD19+ lymphocytes [1].
Sample Preparation (Cell Isolation):
Sample Preparation (Liquid-Liquid Extraction):
UPLC-MS/MS Analysis:
This protocol describes an automated approach for routine TDM, reducing manual preprocessing time [4].
Sample Preparation:
LC-MS/MS Analysis:
The following diagrams illustrate the general experimental workflow for this compound analysis and its mechanism of action, which is relevant for understanding the clinical need for precise TDM.
Diagram 1: Experimental Workflow for Intracellular this compound Analysis [1]
Diagram 2: this compound Mechanism of Action as a Calcineurin Inhibitor [9]
The presented data and protocols highlight the versatility and robustness of UPLC-MS/MS for this compound quantification in diverse scenarios. The validation parameters confirm that these methods meet stringent criteria for sensitivity, precision, and linearity required for both clinical TDM and advanced research.
A key advancement is the shift towards intracellular quantification. Studies demonstrate that this compound levels in PBMCs and lymphocyte subsets show a stronger association with allograft function and de novo donor-specific antibody (dnDSA) status than traditional whole-blood trough levels [2]. Furthermore, intra-patient variability (IPV) in PBMC this compound levels was significantly higher in patients with dnDSA, a finding not observed in whole-blood analysis, suggesting PBMC monitoring may offer superior clinical utility [2].
Simultaneously, technological progress in automation and miniaturization is making LC-MS/MS more practical for the clinical laboratory. Automated systems like CLAM-LC-MS/MS show excellent correlation with immunoassays but with greater specificity, while drastically reducing hands-on time and maintaining high precision [4]. The development of microvolume whole-blood assays (e.g., 2.8 µL) also addresses critical needs in pediatric and remote care settings [3].
The following tables consolidate core quantitative findings from recent studies on tacrolimus (TAC) levels in PBMCs versus whole blood (WB).
Table 1: Key Comparative Findings of TAC Monitoring in PBMC vs. Whole Blood
| Metric | Findings in PBMC | Findings in Whole Blood | Significance |
|---|---|---|---|
| Concentration Ratio | ~3.6% of WB levels [1] | Reference (100%) | Confirms limited distribution into target cells. |
| Correlation with Graft Function | Stronger association with creatinine clearance (Ccr) & estimated glomerular filtration rate (eGFR) at multiple timepoints [1] | Weaker association with graft function [1] | Suggests superior clinical relevance. |
| Intra-patient Variability (IPV) & dnDSA | Significantly higher IPV in patients with de novo Donor-Specific Antibodies (dnDSA) [1] | No significant difference in IPV based on dnDSA status [1] | PBMC IPV may be a better predictor of immunologic risk. |
| Influence of Genetics | Distribution into PBMCs influenced by CYP3A5 and NR1I2 genotypes [2] |
Standard for TDM, but does not reflect cellular distribution. | Explains part of the inter-individual variability in PBMC exposure. |
Table 2: Analytical Methods for TAC Quantification in PBMCs
| Step | Method | Key Details |
|---|---|---|
| Blood Collection | Pre-dose (trough) blood draw | 6 mL in EDTA-K2 tubes [1]. |
| PBMC Isolation | Ficoll density gradient centrifugation | Centrifugation at 400g for 30 minutes [2]; PBMC layer extracted and washed [1]. |
| Cell Lysis | Ammonium chloride solution or methanol/water | Red blood cell lysis and pellet processing [1] [3]. |
| TAC Quantification | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity required for low intracellular concentrations [1] [2] [3]. |
Here is a step-by-step protocol for quantifying this compound in PBMCs, synthesized from the cited studies.
The following diagram illustrates the complete workflow for quantifying this compound in PBMCs.
Workflow for Quantifying this compound in PBMCs
Tacrolimus remains a cornerstone immunosuppressant in solid organ transplantation, utilized in over 90% of kidney transplant recipients as part of maintenance immunosuppressive regimens. Despite its widespread use, this compound exhibits a narrow therapeutic window and demonstrates substantial interindividual pharmacokinetic variability, necessitating rigorous therapeutic drug monitoring (TDM) to balance the risks of rejection (underexposure) and toxicity (overexposure). Traditional TDM approaches rely exclusively on measuring whole-blood this compound trough concentrations (C0), which have served as the clinical standard for decades. However, emerging evidence suggests this conventional monitoring paradigm may be insufficient for optimal patient management, as the incidence of acute rejection or this compound toxicity remains concerningly high (8%-15%) within the first year post-transplantation even when whole-blood levels fall within established therapeutic ranges. [1] [2]
The fundamental limitation of whole-blood monitoring stems from this compound's highly compartmentalized distribution patterns. Research indicates that this compound distributes unevenly throughout blood components, with approximately 85% sequestered in red blood cells, 14% in plasma, and a mere 1% residing in lymphocytes—the primary therapeutic target cells. This disproportionate distribution creates a physiological disconnect between measured drug concentrations and actual pharmacologically active drug at the site of action. Since this compound exerts its immunosuppressive effects intracellularly by inhibiting calcineurin and subsequent T-cell activation, the drug concentration within lymphocytes likely provides a more physiologically relevant indicator of immunosuppressive efficacy than whole-blood measurements. [1]
Peripheral blood mononuclear cells (PBMCs), which comprise 70%-90% lymphocytes, offer a practical surrogate matrix for assessing intracellular this compound exposure. The scientific premise for PBMC monitoring hinges on the hypothesis that drug concentrations within these immunologically active cells better reflect the extent of calcineurin pathway inhibition and consequently, clinical outcomes. Recent advances in analytical methodologies have enabled reliable quantification of this compound in PBMCs, opening new avenues for personalized immunosuppression based on target-site drug exposure rather than conventional surrogate measurements. [1] [3]
Recent prospective clinical studies have directly compared the clinical utility of PBMC versus whole-blood monitoring approaches. A single-center, prospective, observational study conducted at Shanghai Changhai Hospital enrolled 60 kidney transplant recipients between November 2021 and February 2023, with follow-up assessments at six timepoints post-transplantation (Day 7, Day 14, Month 1, Month 3, Month 6, and Month 12). This comprehensive investigation revealed that PBMC this compound levels represented only 3.6% of corresponding whole-blood concentrations, highlighting the substantial distribution differential between matrices. Notably, PBMC levels demonstrated stronger correlations with allograft function parameters (creatinine clearance and estimated glomerular filtration rate) at multiple timepoints compared to whole-blood measurements. Furthermore, patients who developed de novo donor-specific antibodies (dnDSA) exhibited significantly higher intra-patient variability (IPV) in PBMC this compound levels than dnDSA-negative counterparts, a discriminatory pattern not observed in whole-blood analysis. These findings suggest that PBMC monitoring provides superior clinical insights into allograft function and immunologic risk compared to conventional whole-blood TDM. [1] [2]
Complementing these clinical observations, population pharmacokinetic investigations have further elucidated the complex relationship between whole-blood and PBMC drug disposition. A study involving 63 stable adult kidney transplant recipients demonstrated that this compound PBMC concentrations cannot be accurately predicted from whole-blood concentrations alone due to significant residual unexplained variability in drug distribution into PBMCs. Importantly, this research identified that genetic polymorphisms in CYP3A51 and NR1I2-25385C>T significantly influence distribution kinetics, with non-expressors of CYP3A51 and expressors of the NR1I2-25 385T allele demonstrating 42.4% and 60.7% higher distribution ratios into PBMCs, respectively. This pharmacogenetic influence underscores the biological complexity underlying this compound distribution and supports direct measurement of PBMC concentrations rather than reliance on prediction models. [3] [4]
Table 1: Key Comparative Findings Between Whole Blood and PBMC this compound Monitoring
| Parameter | Whole Blood Monitoring | PBMC Monitoring | Clinical Significance |
|---|---|---|---|
| Typical Concentration Range | 5-15 ng/mL (post-transplant) | 3.6% of whole-blood levels | PBMC levels substantially lower |
| Correlation with Allograft Function | Moderate correlation with eGFR and CrCl | Stronger correlation at multiple timepoints | Better prediction of renal function |
| IPV Association with dnDSA | No significant association | Significantly higher IPV in dnDSA+ patients | Potential predictor of immunologic risk |
| Influence of CYP3A5 Genotype | Well-established impact on metabolism | Alters distribution ratio (RC:PBMC) by 42.4% | Additional pharmacogenetic consideration |
| Predictability from Alternative Matrix | N/A | Cannot be accurately predicted from whole blood | Direct measurement required |
Intra-patient variability (IPV) in this compound exposure has emerged as a critical determinant of long-term allograft outcomes, serving as a dynamic indicator of drug exposure consistency. The coefficient of variation (CV%) of trough concentrations typically quantifies IPV, with higher variability values associated with inferior clinical outcomes in whole-blood monitoring. The recent prospective study by Changhai Hospital researchers provided compelling evidence that PBMC this compound IPV may offer superior clinical prognostication compared to conventional whole-blood IPV. Specifically, patients who developed dnDSA exhibited significantly higher IPV in PBMC this compound levels than dnDSA-negative counterparts, whereas whole-blood IPV demonstrated no such discriminatory capacity. This observation suggests that fluctuations in target-cell drug exposure may more directly influence immunologic activation and donor-specific antibody development than whole-blood concentration variations. [1]
The clinical implications of these findings are substantial, as dnDSA development represents a well-established risk factor for antibody-mediated rejection and allograft loss. The enhanced association between PBMC IPV and dnDSA status positions PBMC monitoring as a potentially valuable tool for identifying patients at elevated immunologic risk who might benefit from intensified monitoring or therapeutic adjustments. Furthermore, the temporal patterns of PBMC this compound concentrations demonstrated different pharmacokinetic profiles compared to whole-blood measurements, with statistically significant correlations observed at specific post-transplant intervals (Day 7, Day 14, Month 3, and Month 6) but not others, suggesting potentially distinct distribution kinetics during early versus late post-transplant phases. [1]
Sample Collection: Collect peripheral blood samples (6 mL recommended) in EDTA-K₂ anticoagulant tubes prior to morning this compound administration (trough concentration). Invert tubes gently several times immediately after collection to ensure proper anticoagulant mixing. Process samples within 4 hours of collection to maintain cellular integrity. [1]
Ficoll Gradient Centrifugation:
Sample Preparation:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
Table 2: Analytical Method Comparison for this compound Quantification
| Parameter | Whole Blood CMIA | Whole Blood LC-MS/MS | PBMC LC-MS/MS |
|---|---|---|---|
| Sample Volume | 2 mL whole blood | 0.5-1 mL whole blood | 6 mL whole blood (for PBMC isolation) |
| Sample Preparation | Automated pretreatment | Protein precipitation/SPE | Cell lysis + protein precipitation/SPE |
| Analysis Platform | Immunoassay (CMIA) | Liquid chromatography-tandem mass spectrometry | Liquid chromatography-tandem mass spectrometry |
| Measurement Range | 2-30 ng/mL | 0.5-50 ng/mL (extendable) | 0.1-50 pg/million cells |
| Specificity | Subject to metabolite cross-reactivity | Highly specific (separates metabolites) | Highly specific (separates metabolites) |
| Throughput | High (automated) | Moderate | Low to moderate |
| Cost | Lower | Higher | Highest |
Immunoassay Platforms: Commercial immunoassays including chemiluminescent microparticle immunoassay (CMIA) and chemiluminescent immunoassay (CLIA) represent the predominant methodologies for routine whole-blood this compound monitoring in clinical laboratories. These platforms offer advantages of automated operation, rapid turnaround times, and technical accessibility, making them suitable for high-volume clinical settings. However, these methods are susceptible to variable cross-reactivity with this compound metabolites, potentially leading to concentration overestimation, particularly in patients with liver dysfunction or those receiving concomitant medications that alter this compound metabolism. A recent comparative study evaluating CMIA (ARCHITECT i1000SR) and CLIA (MAGLUMI 800) platforms demonstrated excellent correlation (R = 0.916) and reliability (ICC = 0.934), though the MAGLUMI system exhibited a small positive bias (median difference 0.17 ng/mL) attributed to differential metabolite cross-reactivity. [5]
Chromatographic Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the reference technique for this compound quantification in both whole blood and PBMCs due to its superior specificity, sensitivity, and ability to distinguish parent drug from metabolites. While historically limited to specialized reference laboratories, LC-MS/MS implementation is expanding as technology becomes more accessible. The enhanced specificity of LC-MS/MS is particularly valuable for PBMC monitoring, where drug concentrations are substantially lower than in whole blood and potential matrix interferences more problematic. LC-MS/MS methods typically demonstrate improved analytical performance compared to immunoassays, with lower limits of quantification adequate for PBMC this compound measurement and minimal cross-reactivity concerns. [1] [3] [6]
Method Validation: For laboratory-developed PBMC this compound assays, comprehensive validation should establish analytical sensitivity (lower limit of quantification), precision (intra-day and inter-day), accuracy (recovery), linearity, matrix effects, and stability under various storage conditions. Given the cellular nature of PBMC samples, validation should specifically address cell count normalization approaches and extraction efficiency from cellular matrices.
Standardization Challenges: Currently, no standardized reference methods or certified reference materials exist specifically for PBMC this compound quantification, presenting challenges for inter-laboratory method harmonization. Laboratories implementing PBMC monitoring should establish robust internal quality control procedures using pooled PBMC samples with low, medium, and high this compound concentrations and participate in available external quality assessment schemes when accessible. [3]
The implementation of PBMC this compound monitoring within existing clinical TDM frameworks requires careful consideration of analytical requirements, clinical utility evidence, and economic implications. A staged integration approach is recommended, beginning with specialized populations that may derive particular benefit from enhanced monitoring precision. These include patients experiencing allograft dysfunction despite therapeutic whole-blood concentrations, individuals with high immunological risk, patients demonstrating substantial intra-patient variability in whole-blood concentrations, and those with discordant clinical findings (e.g., suspected toxicity despite therapeutic whole-blood levels). [1]
Interpretative Guidance: Initial clinical studies suggest several potential applications for PBMC monitoring results:
Logistical Challenges: PBMC monitoring introduces several practical complexities compared to conventional whole-blood TDM, including requirements for specialized sample processing (Ficoll gradient centrifugation within 4 hours of collection), technical expertise in cellular isolation techniques, advanced instrumentation (LC-MS/MS), and increased costs. These factors currently limit widespread implementation to specialized transplant centers with dedicated laboratory support.
Clinical Correlation Protocols: Institutions implementing PBMC monitoring should establish standardized protocols for correlating PBMC concentrations with clinical outcomes, including:
The following workflow diagram illustrates the complete PBMC monitoring process from sample collection to clinical decision-making:
The emerging evidence supporting PBMC this compound monitoring represents a potential paradigm shift in transplant therapeutic drug monitoring, addressing fundamental limitations of conventional whole-blood approaches by measuring drug concentrations at the site of pharmacological action. Current research demonstrates that PBMC levels correlate more strongly with allograft function and provide superior discrimination of immunologic risk through IPV assessment compared to whole-blood measurements. Furthermore, the influence of pharmacogenetics on distribution kinetics between matrices adds another dimension to personalized immunosuppression strategies. [1] [3]
Despite these promising findings, several methodological and implementation challenges remain before PBMC monitoring can transition from research application to routine clinical practice. The requirement for specialized sample processing, limited analytical throughput, and higher costs present significant barriers to widespread adoption. Additionally, prospective interventional trials demonstrating that PBMC-guided dosing improves long-term clinical outcomes compared to conventional monitoring are needed to establish definitive clinical utility. Future directions should focus on standardizing methodologies, defining validated therapeutic ranges, developing simplified processing protocols, and exploring novel technologies such as volumetric absorptive microsampling for simplified PBMC collection. As evidence continues to accumulate, PBMC monitoring holds considerable promise for advancing precision medicine in solid organ transplantation by optimizing immunosuppression based on target-site drug exposure rather than surrogate measurements. [1] [3]
This compound is a potent immunosuppressant that has become a cornerstone of immunosuppressive therapy following solid organ transplantation over the past two decades. As a calcineurin inhibitor, its primary mechanism of action involves forming a complex with immunophilin FKBP-12, subsequently inhibiting calcineurin phosphatase activity and preventing T-lymphocyte activation. Despite its clinical efficacy, this compound exhibits a narrow therapeutic window (typically 4-12 ng/mL in whole blood for kidney transplant recipients) combined with significant pharmacokinetic variability among individuals, necessitating rigorous therapeutic drug monitoring (TDM) to balance efficacy against potential toxicities such as nephro-, cardio-, and neurotoxicity [1] [2].
Liquid chromatography-tandem mass spectrometry has emerged as the reference technique for this compound quantification due to its superior specificity, sensitivity, and ability to distinguish the parent drug from potentially cross-reacting metabolites. While immunoassays like chemiluminescent microparticle immunoassay (CMIA) offer automation and rapid turnaround, they may overestimate this compound concentrations due to cross-reactivity with metabolites, particularly in certain patient populations [3]. This application note provides comprehensive methodologies and protocols for the accurate quantification of this compound in various matrices using LC-MS/MS platforms, addressing the critical needs of researchers and clinical scientists working in transplantation medicine and drug development.
The conventional approach for this compound monitoring involves venous whole blood collection followed by protein precipitation and LC-MS/MS analysis. A recently validated method demonstrates excellent performance characteristics with a total chromatographic runtime of just 5 minutes, facilitating high-throughput application in clinical laboratories. The method employs roxithromycin as an internal standard and achieves linearity across a range of 0.5-100.0 ng/mL with a lower limit of quantification of 1 ng/mL. Validation data shows exceptional performance with intra- and interday accuracy within 93.3%-109.2% and 96.0%-108.4%, respectively, and precision ranging from 0.8 to 9.4% [3]. The mean extraction recoveries of this compound ranged from 102.6 to 107.8%, indicating highly efficient and reproducible sample preparation.
When compared with CMIA results from patient samples, this LC-MS/MS method showed good correlation with correlation coefficients (r²) of 0.7581, 0.8811, 0.8777, and 0.8077 at 1, 3, 6 months and all time points combined, respectively. However, statistically significant differences in mean concentrations were observed at 1 and 3 months post-transplantation, highlighting the potential for metabolite cross-reactivity in immunoassays, particularly in the early post-transplant period when metabolite profiles may be evolving [3].
Volumetric absorptive microsampling technology represents a significant advancement in sample collection, enabling standardized capillary blood collection from a fingerprick. This approach facilitates remote monitoring and self-collection by patients, potentially reducing clinic visits while maintaining analytical rigor. A validated method using Mitra microsampling devices demonstrates precise and accurate this compound quantitation across a validated assay range of 1.00-50.0 ng/mL [4]. This method incorporates a liquid-liquid extraction followed by LC-MS/MS detection, with all validation parameters meeting acceptance criteria per FDA and EMA guidelines.
Table 1: Validation Parameters for this compound LC-MS/MS Methods
| Validation Parameter | Conventional Whole Blood [3] | VAMS Microsampling [4] | Multianalyte VAMS Method [5] |
|---|---|---|---|
| Linear Range (ng/mL) | 0.5-100.0 | 1.00-50.0 | 1.625-52 |
| LLOQ (ng/mL) | 1.0 | 1.00 | 1.48 |
| Intra-day Accuracy (%) | 93.3-109.2 | Within required criteria | -16.83 to 13.81 |
| Intra-day Precision (% RSD) | 0.8-9.4 | ≤15% | 0.58-3.22 |
| Inter-day Accuracy (%) | 96.0-108.4 | Within required criteria | -13.57 to 9.70 |
| Inter-day Precision (% RSD) | - | ≤15% | 2.17-9.52 |
| Extraction Recovery (%) | 102.6-107.8 | Acceptable across range | 99.4-108.0 |
| Sample Volume | 100 μL venous blood | 10 μL capillary blood | 10 μL capillary blood |
Emerging evidence suggests that monitoring intracellular this compound concentrations in specific lymphocyte subsets may provide superior pharmacodynamic correlation compared to whole blood monitoring. A validated UPLC-MS/MS method for this compound quantification in peripheral blood T CD4+ and B CD19+ lymphocytes addresses this innovative approach. This method is particularly valuable for investigating cases where therapeutic failures occur despite adequate whole blood trough concentrations, potentially due to variability in drug transporter expression such as P-glycoprotein efflux pumps [6].
The method demonstrates acceptable precision and accuracy across the calibration range of 10-1000 pg/sample for cellular analysis. For T CD4+ lymphocytes, accuracy ranged from 89.2% to 113.2% with precision of 3.1-13.3%, while for B CD19+ lymphocytes, accuracy ranged from 87.4% to 111.3% with precision of 6.5-14.1%. This innovative approach to therapeutic drug monitoring may help explain individual variations in drug response and potentially identify patients at risk of rejection despite apparently adequate immunosuppression based on conventional whole blood monitoring [6].
The sample preparation process for this compound analysis varies based on the sample type but follows consistent principles of protein precipitation, extraction, and purification. The following workflow diagram illustrates the key decision points and procedures for different sample matrices:
Principle: this compound is extracted from whole blood samples using protein precipitation followed by LC-MS/MS analysis with roxithromycin as internal standard [3].
Materials and Reagents:
Procedure:
Principle: Volumetric absorptive microsampling devices collect precise volumes of capillary blood which are subsequently extracted and analyzed for this compound content [4] [5].
Materials and Reagents:
Procedure:
Principle: this compound is quantified in purified T CD4+ and B CD19+ lymphocyte suspensions to investigate cellular drug distribution [6].
Materials and Reagents:
Procedure:
Table 2: LC-MS/MS Conditions for this compound Analysis in Different Matrices
| Parameter | Conventional Whole Blood [3] | VAMS Microsampling [4] | Multianalyte VAMS [5] |
|---|---|---|---|
| LC System | Waters Xevo TQD | Waters ACQUITY UPLC | Acquity UHPLC with Xevo TQ-S |
| Column | ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 μm) | Kinetex XB-C18 (50 × 2.1 mm, 1.7 μm) | Synergi Polar-RP column |
| Mobile Phase A | 5 mM Ammonium acetate | 10 mM Ammonium formate:formic acid (100:0.2) | 0.075% Formic acid in water |
| Mobile Phase B | Acetonitrile with 1% formic acid | Acetonitrile | Methanol with 1.5 mM ammonium acetate |
| Gradient Program | 60% B to 98% B in 1.25 min | 50% B to 85% B in 0.01 min | Specific gradient over 10 min |
| Flow Rate | Not specified | 0.6 mL/min | Not specified |
| Injection Volume | 5 μL | 10 μL | Not specified |
| Ionization Mode | ESI+ | APCI+ | ESI+ |
| MRM Transitions | 821.5→768.5 (Tac) 837.8→158.2 (IS) | 821.5→768.5 (Tac) | Multiple transitions for each analyte |
| Collision Energy | Not specified | Optimized for each transition | Compound-specific |
Comprehensive validation of this compound LC-MS/MS methods follows FDA and EMA guidelines for bioanalytical method validation [5]. Key validation parameters include:
Selectivity and Specificity: Demonstrate no interference from endogenous matrix components at the retention times of this compound and internal standard using at least six independent sources of blank matrix.
Linearity and Calibration: Establish using a minimum of six non-zero calibration standards covering the entire measuring range, with correlation coefficients (r²) typically >0.99. The calibration curve is generated using weighted (1/x or 1/x²) least-squares regression.
Accuracy and Precision: Evaluate using quality control samples at low, medium, and high concentrations across multiple runs. Both within-run and between-run accuracy should be within ±15% of nominal values (±20% at LLOQ), with precision ≤15% RSD (≤20% at LLOQ).
Matrix Effects and Recovery: Investigate using at least six different lots of matrix, calculating the matrix factor (peak area in presence of matrix/peak area in solvent). The IS-normalized matrix factor should have CV <15%.
Stability: Evaluate under various conditions including benchtop, freeze-thaw, processed sample stability, and long-term storage stability.
The LC-MS/MS methods described herein enable comprehensive this compound monitoring in transplantation settings. The high specificity of LC-MS/MS is particularly valuable for patient populations with altered metabolite profiles, such as those with hepatic impairment or specific pharmacogenetic profiles. Furthermore, the ability to simultaneously monitor multiple analytes—as demonstrated in the multianalyte VAMS method that quantifies this compound, cyclosporine A, kynurenine, tryptophan, and creatinine—provides a more comprehensive therapeutic monitoring approach [5].
The kynurenine-to-tryptophan ratio has emerged as a promising biomarker for immune activation and early detection of transplant rejection. The simultaneous quantification of these biomarkers alongside this compound concentrations provides clinicians with enhanced tools for personalizing immunosuppressive therapy and potentially identifying rejection episodes before clinical manifestation [5].
For research applications, intracellular this compound monitoring in lymphocyte subsets offers new insights into the pharmacodynamics of immunosuppression and may help explain the disconnect between whole blood concentrations and clinical outcomes observed in some patients. This approach could potentially lead to more personalized dosing strategies based on cellular drug exposure rather than whole blood concentrations [6].
The following diagram illustrates the complete analytical workflow from sample collection to data analysis, highlighting key decision points and quality control steps:
The LC-MS/MS methods detailed in this application note provide robust, sensitive, and specific approaches for this compound quantification in various biological matrices. The availability of different sampling approaches—from conventional venous blood to innovative volumetric absorptive microsampling and intracellular monitoring—enables researchers and clinicians to select the most appropriate methodology based on their specific requirements. The comprehensive validation data demonstrates that these methods meet regulatory standards for bioanalytical methods while addressing the practical needs of therapeutic drug monitoring in transplantation medicine.
As the field of personalized medicine advances, the ability to precisely monitor drug concentrations and related biomarkers using these sophisticated LC-MS/MS methods will continue to play a critical role in optimizing patient outcomes following organ transplantation.
Forced degradation studies are an essential component of pharmaceutical development, providing critical data on the stability characteristics of drug substances and products. For tacrolimus, a potent immunosuppressant with known stability challenges, these studies are particularly important due to its complex macrolide structure and sensitivity to various environmental factors. This document provides detailed methodologies and protocols based on current scientific literature to support systematic forced degradation studies of this compound.
Principle: This method provides rapid, high-resolution separation and quantification of this compound and its degradation products using a reversed-phase C18 column with gradient elution.
Detailed Protocol: [1]
Applications: Suitable for analysis of this compound impurities in pharmaceutical dosage forms at levels ranging from 0.05% to 0.6% of the active ingredient.
Principle: This method is specifically optimized for this compound determination in polymeric nanocapsules and identification of degradation products after alkaline stress.
Detailed Protocol: [2]
Applications: Particularly useful for novel formulation development including polymeric nanocapsules and identification of degradation products using LC-MS/MS.
Principle: This method assesses this compound stability in parenteral solutions stored in polyolefin containers.
Detailed Protocol: [3]
Applications: Essential for stability testing of injectable formulations with demonstrated stability-indicating capability through forced degradation studies.
Table 1: Solution State Forced Degradation Conditions for this compound
| Stress Condition | Experimental Parameters | Major Degradation Products | Stability Outcome |
|---|---|---|---|
| Alkaline Hydrolysis | Specific conditions not detailed in search results [1] [2] | MRM m/z 844 [2] | Unstable [1] |
| Acidic Hydrolysis | 0.1N hydrochloric acid [3] | Not specified | Stable for 24h at room temperature [3] |
| Oxidative Stress | 3% hydrogen peroxide [3] | Not specified | 51% interference after 24h at room temperature [3] |
| Thermal Stress | 60°C [3] | Not specified | Highly unstable (peak disappeared after 24h) [3] |
| Photolytic Stress | Artificial sunlight (SUNTEST XLS+, 300–800 nm, 250 W m⁻²) for 2h [4] | 8-epithis compound [4] | Unstable [1] |
| Metal Ion Stress | Presence of metal ions [1] | Not specified | Unstable [1] |
| Radical Initiation | Presence of radical initiator [1] | Not specified | Unstable [1] |
Table 2: Solid State Forced Degradation Conditions for this compound
| Stress Condition | Experimental Parameters | Major Degradation Products | Stability Outcome |
|---|---|---|---|
| Thermal Stress | 50°C [4] | This compound regioisomer and 8-epithis compound [4] | Unstable [1] |
| Thermal/Humidity | 50°C with 75% relative humidity [4] | This compound-diene [4] | Unstable [1] |
| Photolytic Stress | Artificial sunlight (SUNTEST XLS+, 300–800 nm, 250 W m⁻²) for 16h [4] | 8-epithis compound [4] | Unstable in amorphous form [4] |
| Artificial Light | Fluorescent lamp (cool white glow, 2000 lx) for 22h [4] | Not specified | Unstable in amorphous form [4] |
| Long-term Stability | Monthly study at 50°C with varying humidity (30-75% RH) [4] | Various | Increased degradation with higher humidity [4] |
This compound undergoes multiple degradation pathways under various stress conditions, leading to distinct degradation products that must be monitored during stability studies.
The macrolide lactone structure of this compound contains multiple functional groups susceptible to degradation: [4]
Several key degradation products have been identified and characterized: [4] [5]
This compound exhibits different stability profiles in various formulation types, requiring customized approaches to forced degradation studies: [4]
Forced degradation methods must be properly validated according to ICH guidelines to ensure reliability of stability data: [1] [2]
Forced degradation studies of this compound require carefully designed stress conditions and validated analytical methods to properly characterize the stability profile of this complex molecule. The protocols outlined in this document provide a systematic approach to identifying degradation pathways and products under various stress conditions. The comprehensive data generated from these studies supports formulation development, establishes appropriate storage conditions, validates stability-indicating methods, and provides crucial information for quality control strategies throughout the product lifecycle.
This compound, a cornerstone immunosuppressant in solid organ transplantation, possesses a narrow therapeutic window and demonstrates significant pharmacokinetic variability that complicates its clinical management. Intra-patient variability (IPV) refers to fluctuations in this compound trough blood concentrations within an individual patient over time while maintained on a stable dose regimen. This phenomenon has gained substantial clinical interest as numerous studies have established that high IPV is associated with poor long-term transplant outcomes, including late acute rejections, deterioration of renal function, development of de novo donor-specific antibodies (dnDSA), and graft loss [1] [2]. The clinical significance of IPV monitoring extends beyond mere concentration tracking; it serves as a valuable prognostic marker for identifying patients at risk of adverse outcomes and potentially as a modifiable risk factor through targeted interventions [3].
The fundamental challenge in this compound therapeutic drug monitoring lies in distinguishing between acceptable physiological variations and clinically significant fluctuations that portend poor outcomes. While traditional therapeutic drug monitoring focuses on maintaining this compound concentrations within a target range, IPV assessment provides additional insights into dosing consistency, medication adherence, and pharmacokinetic stability [4] [5]. Emerging evidence suggests that IPV may be particularly crucial for patients with high immunological risk, as they demonstrate greater susceptibility to antibody-mediated rejection and graft failure in the setting of high variability [2]. This document provides comprehensive application notes and detailed experimental protocols for calculating and interpreting this compound IPV, supporting researchers and drug development professionals in standardizing this emerging biomarker across transplantation research.
The coefficient of variation (CV) represents the most widely utilized and validated method for calculating this compound IPV in clinical research [3] [2]. The CV is calculated using the formula: CV (%) = (Standard Deviation / Mean this compound Concentration) × 100. This method normalizes variability to the mean concentration, allowing for comparability across patients with different absolute this compound exposure levels [6] [5]. The standard deviation is derived from all this compound trough measurements within the specified monitoring period, typically requiring a minimum of three measurements for reliable calculation, though more measurements enhance accuracy [7]. Research indicates that the CV method effectively captures variability associated with clinical outcomes, with the advantage of being mathematically straightforward and easily implementable in most statistical software packages [5].
Despite its widespread use, the CV method has certain limitations. It can be sensitive to outliers, as extreme values disproportionately impact the standard deviation calculation [1]. Additionally, the conventional CV does not account for the time interval between measurements, potentially giving equal weight to concentrations measured days apart versus those measured months apart [5]. To address this limitation, some researchers have proposed a time-weighted CV approach that incorporates temporal spacing between measurements, though this method is computationally more complex [8]. The CV method remains the reference standard for IPV calculation against which newer methodologies are validated, and it continues to be the most frequently reported metric in clinical studies associating IPV with transplant outcomes [3] [2].
The This compound variability score (TVS) represents an innovative alternative approach to IPV quantification that addresses certain limitations of the CV method [1]. The TVS calculation counts the number of clinically significant changes in this compound pre-dose concentrations, defined as changes exceeding 2 ng/ml between consecutive measurements, then divides this count by the total number of measurements: TVS = (Number of changes > 2 ng/ml) / (Total measurements). This method specifically focuses on clinically relevant fluctuations rather than statistical variability, potentially offering improved clinical correlation over purely mathematical models of variation [1].
The TVS approach demonstrates particular utility in its resistance to outlier effects, as single extreme values have less impact on the overall score compared to the CV method [1]. In a comparative study of 1343 kidney transplant patients, TVS outperformed CV in predicting graft failure, with researchers establishing a threshold of 0.30 for dichotomizing patients into high and low variability groups [1]. The TVS method essentially transforms continuous concentration data into a categorical assessment of instability, potentially making it more intuitively applicable to clinical decision-making. However, it should be noted that TVS has primarily been tested as a dichotomous parameter (above or below the 0.30 threshold), and data on its performance as a continuous variable remain limited [1].
Table 1: Comparison of Primary IPV Calculation Methods
| Method | Formula | Advantages | Limitations | Clinical Validation |
|---|---|---|---|---|
| Coefficient of Variation (CV) | CV (%) = (SD/Mean) × 100 | Normalized for mean concentration; Widely validated; Simple calculation | Sensitive to outliers; Does not account for time intervals | Strong association with graft failure, rejection, dnDSA [6] [2] |
| This compound Variability Score (TVS) | TVS = (Changes >2 ng/ml) / Total measurements | Focuses on clinically relevant changes; Resistant to outliers | Primarily validated as dichotomous measure; Less established | Better prognostic value for graft failure vs CV in some studies [1] |
| Time in Therapeutic Range (TTR) | TTR (%) = (Time in range/Total time) × 100 (Rosendaal method) | Direct clinical relevance; Accounts for time between measurements | Complex calculation; Requires multiple measurements | Associated with graft failure and creatinine doubling [6] |
The time in therapeutic range (TTR) approach provides a complementary perspective on this compound exposure management by quantifying the proportion of time a patient's drug concentrations remain within the target therapeutic window [6]. Typically calculated using the Rosendaal linear interpolation method, TTR estimates the percentage of time within a specified period that this compound levels fall between 5-12 ng/mL (with range adjustments based on institutional protocols and time post-transplant) [6] [8]. This method constructs a continuous concentration-time curve by linearly interpolating between consecutive measurements, then calculates the area under the curve within the therapeutic boundaries. Research has demonstrated that TTR values below 81.1% significantly correlate with increased rates of serum creatinine doubling and graft failure [6].
Related metrics derived from the same conceptual framework include time above therapeutic range (TATR) and time below therapeutic range (TBTR), which offer more specific insights into the nature of exposure deviations [8]. These parameters help distinguish between variability patterns predominantly associated with toxicity risk (TATR) versus those linked to rejection risk (TBTR). One significant advantage of TTR-based methodologies is their inherent consideration of the temporal dimension of drug exposure, effectively weighting measurements based on the time intervals between assessments [6]. However, these approaches require consistent monitoring schedules and sufficient measurement frequency to generate accurate interpolations, with reduced reliability when measurements are sparse or irregularly spaced [8].
Beyond the primary methods discussed, several alternative approaches for quantifying this compound IPV exist, each with distinct characteristics and applications. The medication level variability index (MLVI) represents the standard deviation of all measured this compound concentrations without normalization to the mean (MLVI = SD) [5] [9]. While simpler to calculate, MLVI does not account for differences in mean concentrations between patients, potentially limiting comparability across cohorts with different target ranges [5]. Some studies have combined MLVI with dose correction to address this limitation, though this approach remains less validated.
Another emerging methodology involves nonlinear modeling of dose-corrected trough levels, which attempts to separate pharmacokinetic variability from adherence-related fluctuations [5]. This sophisticated approach employs mathematical modeling to account for the nonlinear relationship between dose adjustments and subsequent concentration changes, potentially providing more specific insights into the biological determinants of variability. However, these advanced techniques require specialized statistical expertise and computational resources, currently limiting their widespread clinical application. Research comparing these various operationalizations has generally found weak to moderate correlations between different IPV measures, suggesting they may capture distinct aspects of drug exposure variability [5].
Establishing appropriate thresholds for high versus low this compound IPV represents a critical component for clinical implementation. While specific cutoffs vary across studies due to differences in patient populations, calculation methods, and outcome definitions, consistent patterns emerge from the literature. For the CV method, thresholds between 23% and 30% demonstrate significant associations with adverse clinical outcomes across multiple studies [6] [2] [7]. A comprehensive single-center study with 463 renal transplant recipients identified 25.6% as the optimal CV cutoff for predicting biopsy-proved acute rejection and doubling of serum creatinine [6]. Similarly, research in pediatric populations has established a slightly lower threshold of 23% for predicting rejection risk in children, possibly reflecting unique pharmacological characteristics in younger patients [7].
The immunological risk profile of patients significantly influences the clinical impact of high IPV. Studies demonstrate that patients with high immunological risk (defined as panel reactive antibodies ≥20% or presence of donor-specific antibodies) experience substantially greater detriment from high IPV compared to low-risk patients [2]. In high-risk populations, IPV values exceeding 30% are associated with significantly impaired death-censored graft survival (HR, 2.90; 95% CI, 1.42–5.95) and increased incidence of late-onset antibody-mediated rejection [2]. This differential effect underscores the importance of contextualizing IPV values within individual patient characteristics rather than relying on universal thresholds.
Table 2: Evidence-Based IPV Thresholds and Associated Clinical Outcomes
| Population | Threshold | Calculation Method | Time Period | Associated Outcomes | Study References |
|---|---|---|---|---|---|
| Adult Kidney Transplant | 25.6% CV | Coefficient of variation | 6-12 months post-Tx | Doubling of serum creatinine, BPAR within 1 year | [6] |
| High Immunological Risk | 30% CV | Coefficient of variation | 6-12 months post-Tx | Graft failure (HR 2.90), late-onset AMR | [2] |
| Pediatric Kidney Transplant | 23% CV | Coefficient of variation | 6-12 months post-Tx | Rejection beyond 12 months post-Tx | [7] |
| This compound Variability Score | 0.30 TVS | Count of changes >2 ng/ml | 1-12 months post-Tx | Graft failure | [1] |
| Time in Therapeutic Range | 81.1% TTR | Rosendaal method | 6-12 months post-Tx | Graft failure, doubling of serum creatinine | [6] |
The selection of IPV thresholds involves important methodological considerations that influence their clinical applicability. Many studies determine cutoffs through receiver operating characteristic (ROC) analysis, identifying values that optimize sensitivity and specificity for predicting specific outcomes [6]. Alternatively, some investigations use population median values for dichotomization, facilitating equal group sizes but potentially lacking clinical relevance [4] [10]. The timing of IPV assessment represents another critical factor, with most evidence supporting the 6-12 month post-transplant period as optimal for predictive value [6] [2] [7]. This timeframe allows for stabilization of initial post-operative pharmacokinetics while capturing variability during the crucial maintenance phase.
The number of measurements included in IPV calculations significantly impacts reliability and threshold determination. Studies typically require a minimum of 3-5 this compound levels within the assessment period, with greater numbers generally enhancing accuracy [5] [7]. One pediatric study analyzing over 13,000 this compound measurements found a median of 52 measurements per patient when assessing long-term variability [7]. Additionally, researchers must decide whether to include inpatient measurements, dose-adjusted concentrations, and how to handle outlier values (e.g., levels >20 ng/mL potentially representing non-trough samples), as these methodological choices can substantially influence calculated IPV values and consequently established thresholds [6] [8].
Implementing standardized protocols for this compound IPV calculation ensures consistency and reproducibility across research studies. The following step-by-step workflow outlines a comprehensive approach for reliable IPV assessment:
Step 1: Patient Selection and Eligibility Criteria - Define inclusion criteria typically including patients receiving this compound-based immunosuppression, beyond the immediate post-transplant stabilization period (≥3 months post-transplant), with a minimum number of this compound trough measurements (≥3 within the assessment period) [5] [8]. Exclude patients with documented nonadherence to blood draw schedules, those switching this compound formulations during the assessment period, or those with significant drug interactions that could unpredictably alter this compound pharmacokinetics [8].
Step 2: Data Collection and Preparation - Collect all this compound trough concentrations within the defined assessment period (typically 6-12 months post-transplant) [6] [2]. Exclude non-trough levels, concentrations drawn during hospitalizations for acute illnesses, and obvious erroneous values (e.g., >20 ng/mL without clinical correlation) [8]. Record corresponding dates of measurement, dosages, and clinical events that might impact concentrations. Ensure all concentrations are determined using consistent analytical methodology throughout the assessment period [5].
Step 3: Selection of Calculation Method - Choose appropriate IPV calculation method(s) based on research objectives and available data. The CV method is recommended for general use given its extensive validation [3] [2]. TVS provides complementary information focused on clinically significant fluctuations [1]. TTR offers insights specifically related to target range adherence [6]. Multiple methods may be employed concurrently to gain comprehensive insights.
Step 4: Computational Implementation - For CV calculation: compute the mean and standard deviation of all included this compound concentrations, then apply the formula: CV (%) = (SD/Mean) × 100 [6] [5]. For TVS determination: count the number of consecutive measurement pairs differing by >2 ng/mL, then divide by the total number of measurement intervals [1]. For TTR calculation: use the Rosendaal linear interpolation method to estimate the percentage of time within the therapeutic range [6] [8].
Step 5: Interpretation and Contextualization - Compare calculated IPV values against established thresholds, considering patient-specific factors such as immunological risk, time post-transplant, and concurrent clinical events [2]. Integrate IPV data with other adherence measures and clinical parameters for comprehensive assessment rather than relying on IPV in isolation [4] [9].
Several methodological aspects require careful attention to ensure valid and reliable IPV assessment. The analytical method for this compound quantification should remain consistent throughout the assessment period, as changes in assay methodology (e.g., switching from immunoassay to mass spectrometry) can introduce artificial variability [8]. The timing of blood sampling must be rigorously controlled, with trough levels drawn immediately before the next scheduled dose to accurately reflect steady-state concentrations [5]. Documentation of exact sampling times relative to dose administration enhances reliability.
Quality control measures should include verification of data entry accuracy, assessment of measurement distribution across the evaluation period, and evaluation of potential confounding clinical factors [7]. For research purposes, blinding of laboratory personnel to clinical outcomes and adherence status minimizes potential bias. When implementing IPV calculations in electronic health records or automated systems, built-in data validation checks should flag implausible values or insufficient data points for reliable calculation [5]. These rigorous methodological standards ensure that IPV assessments accurately reflect true pharmacokinetic variability rather than methodological artifacts.
Elevated this compound IPV serves as an important risk stratification tool, identifying patients requiring intensified monitoring or intervention. The clinical implications of high IPV extend across multiple domains of transplant outcomes. Research consistently demonstrates that patients with high IPV experience significantly higher rates of antibody-mediated rejection, particularly in those with pre-existing immunological risk factors [2]. The mechanism underlying this association likely involves intermittent underexposure to this compound, permitting activation of alloimmune responses and subsequent development of de novo donor-specific antibodies [1] [2]. This pathway is supported by studies showing higher dnDSA formation rates in patients with elevated IPV values.
Beyond rejection risk, high IPV correlates with long-term graft dysfunction and reduced graft survival. Multiple studies report significantly higher rates of doubling of serum creatinine in patients with IPV exceeding established thresholds [6] [10]. This association persists in multivariate analyses adjusting for potential confounders, supporting the independent contribution of IPV to graft deterioration. The relationship between high IPV and calcineurin inhibitor nephrotoxicity has also been established, with one study demonstrating a 4.55-fold increased risk of CNI nephrotoxicity in patients with high IPV (defined as CV >26.5%) [8]. This finding suggests that high IPV may contribute to both immunological and toxic injury pathways, collectively compromising long-term graft function.
While this compound IPV provides valuable clinical insights, researchers and clinicians must acknowledge its methodological limitations and appropriate context for interpretation. A significant consideration is the non-specific nature of IPV elevation, as multiple factors can contribute to variable drug concentrations including medication nonadherence, drug-drug interactions, dietary influences, changing gastrointestinal function, and genetic polymorphisms in metabolic enzymes [4] [3] [8]. Consequently, elevated IPV should trigger comprehensive evaluation rather than serving as a standalone diagnostic marker.
Integrating IPV assessment with complementary measures enhances clinical utility and interpretive accuracy. Combining IPV calculation with adherence assessments (such as the BAASIS questionnaire, healthcare team scores, and tracking of missed clinic visits) helps distinguish variability primarily driven by nonadherence versus other factors [4] [9]. Similarly, evaluating This compound metabolism phenotypes through concentration-to-dose ratios provides insights into potential pharmacogenetic influences on variability [7] [8]. The combination of high IPV with extreme metabolic phenotypes (particularly rapid metabolism indicated by low C/D ratio) appears to identify patients at particularly elevated risk for adverse outcomes [7]. This multimodal assessment approach maximizes the clinical utility of IPV monitoring while mitigating limitations of isolated variability assessment.
Diagram 1: Relationship between IPV Calculation Methods, Contributing Factors, and Clinical Outcomes. This workflow illustrates how different IPV calculation methods associate with specific clinical outcomes in transplant recipients, along with major factors contributing to high IPV.
Diagram 2: Experimental Workflow for this compound IPV Calculation and Interpretation. This diagram outlines the sequential steps for conducting a comprehensive IPV assessment, from initial data collection through final interpretation and clinical decision-making.
This compound intra-patient variability has emerged as a critical pharmacokinetic parameter with substantial prognostic value in transplant outcomes. The standardized calculation methods outlined in these application notes—particularly the coefficient of variation, this compound variability score, and time in therapeutic range—provide researchers with validated tools for quantifying this important biomarker. The established thresholds for these metrics (CV 25-30%, TVS >0.30, TTR <81.1%) offer evidence-based thresholds for risk stratification in both clinical and research settings [1] [6] [2]. The integration of IPV assessment with complementary measures of adherence, metabolic phenotype, and immunological risk enables comprehensive evaluation of this compound exposure stability [4] [7] [9].
Future directions in this compound IPV research should focus on prospective validation of intervention strategies for patients with high variability, development of standardized reporting guidelines, and exploration of novel calculation methods that might offer improved predictive value [1] [3]. Additionally, further investigation into the genetic determinants of IPV, particularly polymorphisms in CYP3A4 and other pharmacogenes, may enhance personalized approaches to this compound management [8]. As the field progresses, these application notes and protocols provide a foundational framework for researchers and drug development professionals implementing this compound IPV assessment in transplantation studies.
This compound is a potent calcineurin inhibitor that represents a cornerstone in immunosuppressive therapy for patients undergoing solid organ transplantation. Initially approved for liver transplantation in 1994, its clinical applications have expanded to include kidney, heart, lung, and other solid organ transplants, as well as topical use for moderate-to-severe atopic dermatitis. This compound exerts its immunosuppressive effects primarily through the inhibition of T-cell activation by forming a complex with FK506-binding protein (FKBP-12), which subsequently binds to and inhibits calcineurin phosphatase. This inhibition prevents the dephosphorylation and nuclear translocation of Nuclear Factor of Activated T-cells (NF-AT), thereby blocking the transcription of early T-cell activation genes such as interleukin-2 (IL-2). The structural complexity of this compound, a 23-membered macrolide lactone, contributes to its extensive metabolism and significant potential for drug interactions that can dramatically impact its efficacy and safety profiles.
The narrow therapeutic index of this compound combined with its variable pharmacokinetics necessitates careful therapeutic drug monitoring (TDM) to maintain trough concentrations within target ranges that balance efficacy against rejection with the risk of adverse effects. Despite TDM, this compound exhibits considerable inter-patient variability in bioavailability and clearance, influenced by factors such as age, genetics, organ function, and drug interactions. The clinical significance of this compound drug interactions cannot be overstated, as subtherapeutic concentrations may lead to organ rejection while supratherapeutic concentrations increase the risk of nephrotoxicity, neurotoxicity, new-onset diabetes after transplantation, and opportunistic infections. This document provides comprehensive application notes and detailed protocols for the assessment, prediction, and management of this compound drug-drug interactions (DDIs) to support researchers, scientists, and drug development professionals in optimizing safe and effective this compound therapy.
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Conditions/Notes |
|---|---|---|
| Absolute Bioavailability | 17±10% (adult kidney transplant) 22±6% (adult liver transplant) 18±5% (healthy subjects) 31±24% (pediatric liver transplant) | Highly variable between patients and formulations |
| Time to Peak Concentration | 1.5-2 hours | Immediate-release formulation |
| Protein Binding | ~99% | Primarily to albumin and alpha-1-acid glycoprotein |
| Volume of Distribution | 1.07±0.20 L/kg (renal impairment) 3.9±1.0 L/kg (severe hepatic impairment) | Extensive tissue distribution |
| Metabolism | Primarily hepatic via CYP3A4 and CYP3A5; also intestinal metabolism | 15 identified metabolites; 13-O-dimethyl-tacrolimus is major metabolite |
| Elimination Half-life | 35 hours (healthy volunteers) 19 hours (kidney transplant) 12 hours (liver transplant) 24 hours (heart transplant) | Highly variable between populations |
| Clearance | 0.040 L/hr/kg (healthy, IV) 0.172±0.088 L/hr/kg (healthy, oral) 0.053 L/hr/kg (liver transplant, IV) | Dependent on patient population and route |
| Excretion | Primarily biliary (≈95%) Minimal renal (≈2.4% unchanged) | Not significantly removed by hemodialysis |
This compound demonstrates complex pharmacokinetics characterized by incomplete and variable oral bioavailability, extensive tissue distribution, and predominant hepatic metabolism followed by biliary excretion. The drug is a substrate for both cytochrome P450 3A4/5 (CYP3A4/5) enzymes and the P-glycoprotein (P-gp) efflux transporter, which represent the two primary mechanisms for its numerous drug interactions. The absorption phase of this compound is particularly susceptible to modulation by drugs that affect CYP3A4 and P-gp activity in the intestinal wall, where both enzymes are abundantly expressed. Food intake further complicates this compound absorption, with studies demonstrating that administration immediately after a meal reduces mean Cmax by 71% and AUC by 39% compared to the fasted state, supporting recommendations to administer this compound consistently in relation to meals.
The metabolic profile of this compound involves extensive hepatic transformation into multiple metabolites, with the 13-O-demethyl this compound being the primary metabolite identified in human liver microsomes. While most metabolites demonstrate significantly reduced immunosuppressive activity compared to the parent drug, the 31-O-demethyl metabolite has been reported to possess similar activity to this compound, potentially contributing to its pharmacological and toxic effects. The elimination pathways of this compound are predominantly hepatic, with less than 1% of the administered dose excreted unchanged in urine, making renal adjustment generally unnecessary except in severe hepatic impairment where significant accumulation may occur. Understanding these pharmacokinetic principles is fundamental to predicting and managing this compound drug interactions in clinical practice and research settings [1] [2] [3].
The primary mechanism underlying this compound drug interactions involves modulation of its metabolism and transport via CYP3A enzymes and P-glycoprotein (P-gp). This compound is a substrate for both systems, creating multiple points for potential interactions with concomitantly administered medications. When this compound is administered orally, it encounters intestinal CYP3A4 and P-gp in the enterocytes of the small intestine, where both systems function to limit systemic exposure through pre-systemic metabolism and efflux back into the gut lumen. Drugs that inhibit these systems can significantly increase this compound bioavailability, leading to potentially toxic concentrations, while inducers can reduce bioavailability to subtherapeutic levels, increasing the risk of organ rejection.
CYP3A4 Inhibition: Potent inhibitors such as ketoconazole, clarithromycin, and protease inhibitors can increase this compound blood concentrations by 2- to 5-fold through competitive and non-competitive inhibition of oxidative metabolism. This inhibition occurs primarily in the liver but also in the intestine, affecting both pre-systemic and systemic clearance. The clinical consequence is a significant reduction in this compound dose requirements and an increased risk of concentration-dependent toxicities if not appropriately monitored.
CYP3A4 Induction: Strong inducers including rifampin, carbamazepine, and St. John's wort can decrease this compound exposure by up to 80% through enhanced metabolic clearance. These agents upregulate CYP3A4 expression and activity via pregnane X receptor (PXR) and constitutive androstane receptor (CAR) activation, potentially leading to subtherapeutic this compound concentrations and graft rejection despite standard dosing.
P-glycoprotein Modulation: Many drugs that affect CYP3A4 also concurrently influence P-gp activity, creating a dual interaction mechanism. For instance, verapamil and amiodarone inhibit both systems, while rifampin induces both, resulting in amplified effects on this compound exposure. The interplay between these systems creates complex interaction profiles that require careful consideration in both clinical management and research settings [2] [3].
Beyond pharmacokinetic interactions, this compound is susceptible to important pharmacodynamic interactions that alter its therapeutic or toxic effects without significantly changing its plasma concentrations. These interactions typically involve additive or synergistic effects on specific physiological systems, particularly renal function, potassium homeostasis, and neurological function.
Nephrotoxicity Synergy: this compound exhibits concentration-dependent nephrotoxicity through multiple mechanisms including renal vasoconstriction, altered glomerular hemodynamics, and tubular injury. When combined with other inherently nephrotoxic agents such as aminoglycosides, vancomycin, amphotericin B, or nonsteroidal anti-inflammatory drugs (NSAIDs), the risk of acute kidney injury increases substantially, often at this compound concentrations within the target therapeutic range.
Hyperkalemia Potentiation: this compound can cause hyperkalemia through multiple mechanisms including reduced renal potassium excretion, tubular resistance to aldosterone, and suppression of the renin-angiotensin-aldosterone system. Concomitant use of potassium-sparing diuretics, angiotensin-converting enzyme inhibitors, angiotensin receptor blockers, or trimethoprim can markedly exacerbate this effect, potentially leading to dangerous serum potassium elevations.
Neurotoxicity Enhancement: this compound neurotoxicity (ranging from tremors and headaches to seizures and posterior reversible encephalopathy syndrome) may be potentiated by drugs with neurological effects, particularly those that lower the seizure threshold or have independent neurotoxic potential. Quinolones, high-dose corticosteroids, and calcineurin inhibitors collectively contribute to this risk, necessitating careful neurological monitoring when these combinations are unavoidable [4] [3].
Diagram 1: Molecular Mechanism of this compound Immunosuppressive Action. This diagram illustrates the intracellular pathway through which this compound inhibits T-cell activation by forming a complex with FKBP12 that binds calcineurin, preventing NFAT dephosphorylation and nuclear translocation, thereby blocking IL-2 gene transcription essential for T-cell proliferation [1] [5].
Table 2: Clinically Significant Drug Interactions with this compound
| Interacting Drug | Interaction Mechanism | Effect on this compound Concentration | Clinical Management |
|---|---|---|---|
| Ketoconazole | Strong CYP3A4/P-gp inhibition | Increase of 2- to 5-fold | Avoid combination or reduce this compound dose by 60-80% with close monitoring |
| Voriconazole | Competitive CYP3A4 inhibition | Increase of 3- to 4-fold | Reduce this compound dose by 50-66% and monitor levels frequently |
| Clarithromycin | CYP3A4 inhibition | Increase of 2- to 3-fold | Reduce this compound dose by 50% and increase monitoring |
| Rifampin | CYP3A4/P-gp induction | Decrease of 60-80% | Avoid combination; if essential, increase this compound dose 2-3 fold with TDM |
| Phenytoin | CYP3A4 induction | Decrease of 50-70% | Increase this compound dose 1.5-2 fold and monitor levels weekly |
| St. John's Wort | CYP3A4/P-gp induction | Decrease of 50-60% | Strictly avoid combination |
| Calcium Channel Blockers | Variable CYP3A4 inhibition | Increase of 1.5- to 2-fold (verapamil, diltiazem) | Moderate dose reduction (20-30%) with monitoring |
The clinical management of this compound drug interactions requires a systematic approach beginning with comprehensive medication reconciliation to identify potential interacting drugs, followed by appropriate dose adjustments and intensified therapeutic drug monitoring. For established interactions with strong inhibitors, initial this compound dose reductions of 50-80% are typically necessary, while combinations with strong inducers may require 2- to 3-fold dose increases to maintain therapeutic concentrations. The timing of interaction onset and resolution varies significantly based on the pharmacokinetic properties of the interacting drug, with most inhibition interactions manifesting within 24-72 hours, while induction and de-induction may require 1-2 weeks for full effect.
Therapeutic drug monitoring represents the cornerstone of interaction management, with recommendations to check this compound trough concentrations within 24-48 hours after initiating or discontinuing an interacting drug, then every 2-3 days until stable, and finally weekly until the interacting drug is continued long-term. Additional clinical monitoring parameters should include serum creatinine, estimated glomerular filtration rate (eGFR), urinary output, electrolytes (particularly potassium and magnesium), hepatic enzymes, and clinical signs of toxicity such as tremors, headaches, or paresthesia. For interactions with a narrow therapeutic window such as antiepileptics or antimicrobials, consideration of alternative agents with lower interaction potential should be prioritized whenever possible to minimize the complexity of this compound dose management [4] [2] [3].
Advanced computational methods have emerged as powerful tools for predicting unknown drug interactions,
addressing the limitations of traditional clinical approaches that are time-consuming, expensive, and unable to keep pace with the continually expanding pharmaceutical landscape. The KnowDDI framework represents a state-of-the-art approach that leverages graph neural networks enhanced by rich neighborhood information from large biomedical knowledge graphs to predict potential DDIs with improved accuracy and interpretability. This method addresses the fundamental challenge of rare known DDI facts by implicitly compensating through enriched drug representations and propagated drug similarities, achieving superior prediction performance compared to conventional methods.
The knowledge graph architecture integrates the DDI network with external biomedical knowledge bases such as Hetionet, PharmKG, and PrimeKG, which contain diverse biological entities including drugs, proteins, genes, diseases, and pathways with their complex relationships. For this compound specifically, this approach can identify potential interactions by analyzing shared metabolic pathways (CYP3A4, CYP3A5), common drug targets (calcineurin, FKBP12), similar structural features, or participation in identical biological processes. The interpretability aspect of KnowDDI provides explaining paths that illustrate the potential biological rationale for predicted interactions, such as connecting two drugs through shared metabolic enzymes or common transporter proteins, offering researchers valuable insights for further experimental validation.
Deep learning approaches for DDI prediction typically employ multi-modal architectures that integrate various drug characteristics including chemical structure, protein targets, side effect profiles, and genomic data. These models can capture complex, non-linear relationships that may not be apparent through traditional pharmacological analysis. For this compound, which has 894 known interacting drugs (264 major, 608 moderate, and 22 minor interactions), computational prediction methods offer the potential to identify previously unrecognized interactions, particularly with newly developed medications where clinical experience is limited. The continuous refinement of these models through incorporation of emerging clinical data and advanced architectures positions computational prediction as an increasingly valuable component of comprehensive this compound interaction assessment [6] [7] [8].
Diagram 2: Computational Workflow for this compound DDI Prediction. This diagram outlines the knowledge graph-based approach for predicting drug interactions, beginning with data integration from multiple biological sources, proceeding through graph neural network processing and similarity propagation, and culminating in predictive output with explanatory pathways [6] [8].
Protocol 1: CYP3A4 Inhibition Assay Using Human Liver Microsomes
Objective: To determine the inhibitory potential of investigational drugs on this compound metabolism via CYP3A4.
Materials and Reagents:
Methodology:
Data Interpretation: Compounds demonstrating >50% inhibition at 10 μM concentration or IC50 values <1 μM should be flagged as potential clinical inhibitors requiring further investigation.
Protocol 2: CYP3A4 Induction Assessment in Human Hepatocytes
Objective: To evaluate the induction potential of investigational drugs on CYP3A4 expression and activity.
Materials and Reagents:
Methodology:
Data Interpretation: Compounds demonstrating ≥2-fold increase in CYP3A4 mRNA or ≥40% increase in enzyme activity compared to vehicle control are considered inducers with clinical interaction potential [1] [2].
Protocol 3: Clinical Pharmacokinetic DDI Study
Objective: To evaluate the effect of an investigational drug on this compound pharmacokinetics in healthy volunteers or stable transplant patients.
Study Design: Open-label, fixed-sequence, two-period study
Subjects: Healthy volunteers (n=24-28) or stable transplant patients (n=18-20)
Pharmacokinetic Sampling:
Analytical Method: Validated LC-MS/MS assay for this compound whole blood concentrations (lower limit of quantification: 0.1 ng/mL)
Primary Endpoints:
Statistical Analysis:
Clinical Recommendations:
The comprehensive assessment of this compound drug interactions requires a multifaceted approach integrating computational prediction, in vitro screening, and clinical validation. The complex pharmacokinetics of this compound, characterized by extensive metabolism via CYP3A4/5 and transport by P-glycoprotein, creates numerous interaction points with concomitantly administered medications. Understanding these mechanisms enables researchers and clinicians to predict, identify, and manage interactions that could otherwise lead to serious clinical consequences including graft rejection or drug toxicity. The protocols outlined in this document provide systematic methodologies for evaluating potential interactions at various stages of drug development and clinical practice.
Emerging technologies in the field of drug interaction prediction show considerable promise for enhancing this compound safety. Knowledge graph-based approaches like KnowDDI that integrate heterogeneous biological data and leverage graph neural networks demonstrate improved prediction accuracy and interpretability compared to traditional methods. These computational tools are particularly valuable for identifying potential interactions with newly developed drugs where clinical experience is limited. Additionally, physiologically-based pharmacokinetic (PBPK) modeling has emerged as a powerful tool for simulating and predicting this compound interactions in special populations where clinical studies are ethically or practically challenging, such as pediatric patients or those with hepatic impairment.
The future landscape of this compound interaction management will likely incorporate real-time monitoring systems that combine therapeutic drug monitoring with pharmacogenetic information (CYP3A5, CYP3A4, and POR polymorphisms) and automated drug interaction surveillance. Such integrated approaches have the potential to personalize this compound therapy more precisely, minimizing interaction risks while maintaining optimal immunosuppression. As this compound continues to be a mainstay of transplant immunosuppression and finds new applications in autoimmune diseases, the continued refinement of interaction assessment strategies remains essential for maximizing therapeutic outcomes and patient safety.
This compound, a calcineurin inhibitor, represents a cornerstone immunosuppressant therapy for solid organ transplant recipients, yet its clinical application is complicated by narrow therapeutic indices and substantial pharmacokinetic variability. This variability manifests as both interpatient differences (20-50%) and intrapatient fluctuations (20-40%), creating significant challenges in achieving and maintaining therapeutic exposure targets [1] [2]. The drug's pharmacokinetic profile is characterized by low oral bioavailability (approximately 20-25%), extensive distribution, and predominant hepatic metabolism via cytochrome P450 enzymes (primarily CYP3A4 and CYP3A5), with less than 1% of the parent drug excreted unchanged [3] [1]. These characteristics, combined with its narrow therapeutic window, necessitate sophisticated modeling approaches to optimize dosing strategies across diverse patient populations.
The evolution of precision dosing paradigms in transplant immunosuppression has driven the development of increasingly sophisticated pharmacokinetic modeling techniques. Traditional therapeutic drug monitoring relying solely on trough concentration (C0) measurement has demonstrated limitations, particularly in capturing the complete exposure profile represented by the area under the concentration-time curve (AUC) [2]. Modeling approaches have advanced from simple descriptive pharmacokinetics to complex methodologies that integrate physiological, genetic, and clinical factors to predict individual dose requirements. These developments are particularly crucial during critical treatment periods such as the early post-transplant phase, where proper exposure is essential for preventing rejection while minimizing toxicity [4] [5]. The integration of modeling techniques into clinical practice offers the potential to transform this compound therapy from reactive monitoring to proactive, personalized dose prediction.
The landscape of this compound pharmacokinetic modeling encompasses several complementary methodologies, each with distinct strengths, applications, and implementation considerations. Physiologically-based pharmacokinetic (PBPK) modeling incorporates system-specific parameters representing human physiology and drug-specific parameters describing this compound disposition properties, enabling mechanistic assessment of covariates contributing to observed variability [3]. This approach quantitatively integrates factors such as CYP3A abundance, hematocrit, serum albumin levels, and CYP3A5 genotype status, providing insights into their combined effects on this compound pharmacokinetics [3]. PBPK models are particularly valuable during drug development and for simulating special populations, as they can extrapolate beyond clinically studied conditions based on physiological principles.
Population pharmacokinetic (PopPK) modeling using nonlinear mixed-effects approaches has emerged as the predominant methodology for analyzing sparse clinical data and identifying factors explaining interindividual variability in this compound exposure [4] [6]. These models typically employ compartmental structures to describe drug disposition, with approximately 50% of published this compound PopPK models utilizing one-compartment structures when based primarily on trough concentrations, while two-compartment models with delayed absorption better characterize intensive sampling data [6]. PopPK models excel at quantifying the effects of patient demographics, clinical variables, and genetic polymorphisms on pharmacokinetic parameters, enabling the development of practical dosing algorithms for clinical implementation [4] [5].
Advanced modeling strategies continue to emerge, incorporating Bayesian forecasting, circadian rhythm modulation, and machine learning approaches to further refine prediction accuracy. These methodologies address specific challenges in this compound pharmacokinetics, such as temporal patterns in drug absorption and metabolism, complex drug-drug interactions, and nonlinear relationships between patient factors and drug exposure [7] [2]. The integration of genetic polymorphisms, particularly CYP3A53 and CYP3A422, has demonstrated significant improvements in model performance, explaining up to 60% of observed variability in this compound concentrations when combined [2]. The continuous refinement of these modeling approaches represents a critical frontier in precision immunosuppression.
Table 1: Comparison of Major this compound Pharmacokinetic Modeling Approaches
| Modeling Approach | Primary Applications | Key Advantages | Common Software Tools | Typified Covariates |
|---|---|---|---|---|
| Physiologically-Based Pharmacokinetic (PBPK) | Mechanistic insight, Drug interaction prediction, Special population dosing | Physiological basis allows extrapolation, Integrates in vitro and in vivo data, Whole-body pharmacokinetic prediction | Simcyp Simulator, GastroPlus, PK-Sim | CYP3A4/5 abundance, Hematocrit, Serum albumin, Tissue volumes |
| Population Pharmacokinetic (PopPK) | Clinical dose optimization, Covariate identification, Dosing algorithm development | Handles sparse clinical data, Quantifies interindividual variability, Suitable for model-informed precision dosing | NONMEM, Monolix, PsN, Pumas | CYP3A5 genotype, Age, Hematocrit, Body size, Postoperative time |
| Bayesian Forecasting | Individual dose prediction, Therapeutic drug monitoring support, Real-time dose adjustment | Incorporates individual concentration data, Continuously updated predictions, Adaptive to patient changes | Tucuxi, NextDose, TDMx | Prior population parameters, Individual drug concentrations, Time-varying clinical factors |
The development of a robust PBPK model for this compound begins with comprehensive parameter estimation integrating both system-specific and drug-specific characteristics. The critical path involves: (1) Compound model establishment incorporating physicochemical properties (molecular weight 804.0 g/mol, logP 3.31), blood binding characteristics (fraction unbound in serum 0.012, blood-to-plasma ratio 35), and mechanistic clearance pathways [3]; (2) Distribution parameterization using minimal PBPK models with single adjusting compartments (kin = 0.68 h-1, kout = 0.10 h-1, Vsac = 10.8 L/kg) [3]; (3) Metabolism characterization with CYP3A4 and CYP3A5 enzyme kinetics (Km = 0.21 μM for both isoforms, Vmax = 3.8 and 2.5 pmol/min/pmol CYP, respectively) [3]; and (4) Absorption model development using first-order approaches with estimated parameters (fa = 1.00, ka = 3.68 h-1, lag time = 0.43 h) [3]. This systematic parameterization creates a foundation for subsequent model refinement and verification.
Figure 1: Workflow for PBPK Model Development and Application
Creating a virtual patient population that accurately reflects the target clinical population represents a critical step in PBPK model qualification. For this compound, this involves incorporating physiological parameter distributions specific to transplant recipients, including ranges for hematocrit, serum albumin, CYP3A expression levels, and demographic characteristics [3]. The covariate implementation should quantitatively represent the impact of factors known to influence this compound pharmacokinetics, with particular attention to CYP3A5 genotype status (expressers vs. non-expressers), age-dependent changes in CYP3A activity (ontogeny profiles for pediatric populations), and clinical laboratory values that affect drug binding and distribution [3]. The model should be calibrated to reproduce observed pharmacokinetic profiles across diverse patient subgroups, with typical performance targets of predicted-to-observed pharmacokinetic parameter ratios between 0.92 and 1.15 for dose-normalized Cmax, AUC0-12, and Ctrough [3].
Comprehensive model validation requires verification against multiple clinical datasets representing different patient populations and study conditions. The protocol should include: (1) Internal validation using goodness-of-fit plots, visual predictive checks, and bootstrap procedures to assess model stability; (2) External validation with independent clinical datasets not used in model development; and (3) Predictive performance qualification comparing simulated outcomes with observed results across the therapeutic range [3] [7]. For this compound, specific validation benchmarks should include accurate prediction of exposure differences between CYP3A5 expressers and non-expressers (typically 1.5-2.0-fold higher clearance in expressers), age-dependent trends in pediatric populations, and the effects of clinical factors such as hematocrit and albumin levels [3]. Simulation exercises should explore various dosing scenarios, including initial dose selection, regimen adjustment for specific subpopulations, and management of drug-drug interactions, with outcomes compared to clinical observations where available.
The development of a PopPK model for this compound begins with establishing the structural model that best describes the drug's disposition characteristics. Based on comprehensive analyses of published models, two-compartment structures with first-order absorption generally provide superior fit for intensive sampling data, while one-compartment models may suffice when only trough concentrations are available [6] [5]. The structural model selection should be guided by objective function value, diagnostic plots, and physiological plausibility. Following structural model identification, the statistical model is developed to quantify interindividual variability (IIV), interoccasion variability (IOV), and residual unexplained variability. Typical IIV for this compound clearance ranges from 30-50%, with central volume of distribution variability often exceeding 50% [4] [6]. The residual error model should be selected based on the assay characteristics, with proportional error models often appropriate for this compound concentration measurements.
Table 2: Key Population Pharmacokinetic Parameters for this compound in Adult Renal Transplant Recipients
| Pharmacokinetic Parameter | Typical Value | Interindividual Variability | Key Influencing Covariates | Clinical Impact Magnitude |
|---|---|---|---|---|
| Apparent Clearance (CL/F) | 20.7-23.0 L/h | 39-50% | CYP3A5 genotype, Age, Hematocrit, Albumin, BSA | CYP3A5*1 carriers: 60-100% increase |
| Central Volume of Distribution (V2/F) | 692-705 L | 49-53% | Body size, Body composition | BSA increase from 1.6 to 2.0 m²: ~20% increase |
| Peripheral Volume of Distribution (V3/F) | 5340-7670 L | 53% | Tissue binding, Fat distribution | Limited quantitative data |
| Absorption Rate Constant (ka) | 3.6-6.59 h-1 | High variability | Formulation, GI function, Food | Diarrhea: marked increase in absorption |
| Intercompartmental Clearance (Q/F) | Not consistently reported | Variable | Not well characterized | Limited quantitative data |
Systematic covariate analysis represents the core of PopPK model development, identifying patient factors that explain variability in this compound pharmacokinetic parameters. The protocol should implement a stepwise approach with forward inclusion (p < 0.05) and backward elimination (p < 0.01) criteria, evaluating demographic, clinical, and genetic factors [4] [5]. Essential covariates to assess include:
The covariate model should quantify the magnitude of effect for each significant factor, such as the 1.7-2.0-fold higher clearance in CYP3A51 carriers compared to CYP3A53/3 individuals, and the 0.8-fold lower clearance in CYP3A422 carriers compared to CYP3A41/1 patients [5] [9]. The final model should explain a substantial portion of the interindividual variability, with reported values typically ranging from 19-35% for clearance [5] [9].
Robust model validation is essential before clinical implementation of PopPK models. The protocol should include: (1) Internal validation using bootstrap procedures (typically 1000 replicates) to assess parameter uncertainty and stability; (2) Visual predictive checks to evaluate model performance across the concentration-time profile; and (3) Goodness-of-fit diagnostics including observed vs. predicted concentrations, conditional weighted residuals, and individual fittings [4] [5]. For models intended for clinical use, external validation with an independent dataset is strongly recommended to verify predictive performance in new patient populations [5].
The development of dosing algorithms represents the translational endpoint of PopPK modeling efforts. Based on the final parameter estimates and covariate relationships, the algorithm should calculate starting doses that maximize the probability of achieving target exposure. A typical this compound starting dose algorithm for renal transplant recipients might take the form:
Where CLpop is the population clearance, θ terms represent covariate effect sizes, and categorical variables are coded appropriately [4] [5] [9]. The performance of the dosing algorithm should be evaluated through simulation studies, with targets of >50% of patients within the therapeutic range at first steady-state compared to <40% with body weight-based dosing [5] [9].
Bayesian forecasting methodologies enable continuous model individualization based on therapeutic drug monitoring data, addressing the substantial intrapatient variability in this compound pharmacokinetics. The implementation protocol involves: (1) Establishing a prior parameter distribution from the population model; (2) Incorporating individual concentration measurements using Bayesian estimation to update parameter distributions; and (3) Predicting future concentrations and optimizing dosage regimens based on the individualized model [7] [2]. This approach is particularly valuable for managing this compound therapy during dynamic postoperative periods when patient physiology and concomitant medications frequently change. Advanced Bayesian platforms can incorporate multiple concentration measurements, with adaptive algorithms that progressively refine predictions as additional data become available, potentially reducing the time to achieve target concentrations compared to conventional therapeutic drug monitoring [7].
The incorporation of circadian rhythm modulation represents an innovative approach to capturing temporal patterns in this compound pharmacokinetics. Evidence suggests that CYP3A activity and P-glycoprotein expression follow circadian patterns, leading to differential drug exposure between morning and evening doses [7]. The modeling protocol involves implementing time-dependent functions for absorption and clearance parameters, typically using cosine functions or other periodic mathematical forms to capture these fluctuations. For example:
Where ka0 and CL0 represent mean parameters, α and β quantify the magnitude of circadian variation, and τ and φ represent acrophase times [7]. Models incorporating circadian modulation have demonstrated improved predictive performance, particularly for extended-release formulations and when predicting peak concentrations [7]. This approach provides mechanistic insights into observed chronopharmacokinetic patterns and may inform differential dosing strategies for morning versus evening administration.
Figure 2: Advanced Modeling Integration Framework
Emerging machine learning techniques offer complementary approaches to traditional pharmacokinetic modeling, particularly for detecting complex nonlinear relationships and interactions between multiple covariates. Implementation protocols might include random forests, gradient boosting machines, or neural networks to predict this compound exposure or dose requirements based on comprehensive patient datasets [2]. These data-driven approaches can identify novel predictors and interaction effects that may not be captured by traditional parametric models. Hybrid modeling frameworks that combine mechanistic pharmacokinetic models with machine learning for residual error prediction or covariate effect detection represent a promising frontier [2]. The validation of machine learning approaches requires rigorous temporal or external validation to avoid overfitting, with performance benchmarks compared to established modeling methodologies.
The translation of pharmacokinetic models into clinical dosing tools requires careful consideration of implementation barriers and usability. Successful dosing algorithms typically incorporate a limited set of highly influential covariates that are readily available in clinical practice. For this compound, the essential covariates include age, CYP3A5 genotype, body size, and hematocrit [5] [9]. The algorithm should be validated in the target population with predefined performance targets, such as the percentage of patients within the therapeutic range at first steady-state and the reduction in dose adjustments required [5]. Recent studies demonstrate that algorithm-based dosing achieves target concentrations in 50-60% of patients at first steady-state compared to 20-37% with body weight-based dosing [5] [9]. Implementation protocols should include clear guidelines for timing of therapeutic drug monitoring, management of exceptional cases, and integration with clinical workflow.
Population-specific model adaptations are necessary to address unique characteristics of patient subgroups. For pediatric populations, models must incorporate developmental changes in CYP3A activity, body composition, and organ function [3] [7]. Pediatric PBPK models typically include ontogeny functions for metabolic enzymes and size-based scaling for distribution parameters [3]. For elderly patients, age-related declines in hepatic and renal function require consideration, with models typically demonstrating 30-50% higher exposure in patients over 65 years despite lower weight-adjusted dosing [2]. Organ-specific transplant populations may require unique modeling approaches; for example, lung transplant recipients exhibit highly dynamic clearance patterns in the early postoperative period, with median clearance increasing more than three-fold over the first 14 days [8]. These population-specific factors must be incorporated through appropriate covariate relationships or dedicated sub-models.
Successful implementation of model-informed precision dosing requires a structured framework addressing technical, clinical, and educational components. The technical infrastructure should include electronic health record integration, user-friendly interfaces for dose calculation, and decision support tools that present recommendations in clinically actionable formats [2]. Clinical protocols must define responsibilities, timing of therapeutic drug monitoring, and escalation procedures for exceptional cases. Educational components should target both healthcare providers and patients, emphasizing the rationale for genotype-guided or algorithm-based dosing while managing expectations regarding residual variability [2]. Implementation success should be monitored through key performance indicators including time to therapeutic concentration, incidence of supratherapeutic exposure, rejection rates, and healthcare provider adherence to protocol recommendations.
The evolving landscape of this compound pharmacokinetic modeling offers powerful tools for addressing the persistent challenges of narrow therapeutic index and substantial variability. PBPK, PopPK, and advanced modeling approaches provide complementary methodologies for understanding and predicting this compound exposure across diverse patient populations. The integration of genetic, clinical, and physiological factors into sophisticated models has enabled the development of dosing algorithms that significantly outperform conventional weight-based dosing. Future directions include real-time adaptive dosing platforms, enhanced integration of electronic health record data, and continued refinement of special population models. As these methodologies mature and implementation barriers are addressed, model-informed precision dosing promises to transform this compound therapy from reactive monitoring to proactive individualization, potentially improving transplant outcomes while reducing adverse effects.
The tacrolimus concentration-to-dose ratio (C/D ratio) has emerged as a simple, cost-effective, and highly informative tool for personalizing immunosuppressive therapy in transplant recipients. As a calcineurin inhibitor with a narrow therapeutic index and high interpatient variability, this compound requires careful therapeutic drug monitoring (TDM) to balance efficacy against toxicity [1] [2]. The C/D ratio serves as a practical metric for estimating this compound clearance rate, complementing traditional TDM by providing insights into a patient's metabolic phenotype that trough concentrations alone cannot reveal [3] [4].
This pharmacokinetic parameter has demonstrated significant prognostic value across multiple transplant types, including renal, liver, and hematopoietic stem cell transplantation [1] [5] [6]. Clinical evidence consistently associates fast this compound metabolism (indicated by a low C/D ratio) with poorer outcomes, including reduced renal function, higher rejection rates, and increased incidence of calcineurin inhibitor nephrotoxicity [3] [4] [5]. The C/D ratio effectively stratifies patients into distinct metabolic phenotypes, enabling early identification of those at risk for adverse outcomes and facilitating preemptive intervention [5].
The C/D ratio is calculated using a straightforward formula that requires two routinely measured parameters:
Formula: C/D ratio (ng/mL × 1/mg) = Trough blood concentration (C0, ng/mL) / Total daily dose (D, mg)
This calculation yields a numerical value representing the this compound blood concentration achieved per mg of daily administered dose. The result is interpreted as follows: a low C/D ratio indicates rapid metabolism (more drug clearance per dose unit), while a high C/D ratio suggests slow metabolism (less drug clearance per dose unit) [3] [4].
Different classification systems have been proposed for various transplant populations and clinical contexts:
Table 1: C/D Ratio Classification Systems in Transplant Recipients
| Classification System | Population | Fast Metabolizer | Intermediate Metabolizer | Slow Metabolizer | Key References |
|---|---|---|---|---|---|
| Renal Transplant (Standard) | Kidney | C/D < 1.05 | Not specified | C/D > 1.05 | [3] |
| Renal Transplant (Optimized) | Kidney | C/D ≤ 1.0 | Not specified | C/D > 1.0 | [4] |
| Clinical-FIS Classification | Liver | FE: Lowest CDR tertile | IE: Middle CDR tertile | SE: Highest CDR tertile | [1] |
| MeltDose this compound | Kidney (MeltDose) | <1.63 | 1.63-2.34 | >2.34 | [7] |
The optimal cut-off value may vary between populations and formulations. For renal transplant recipients receiving immediate-release this compound, statistical optimization using maximally selected Wilcoxon statistics identified a C/D ratio of 0.94 ng/mL × 1/mg at 3 months post-transplant as providing optimal differentiation for renal function development over a 5-year follow-up [4]. For clinical practicality, the rounded value of 1.0 is recommended, classifying patients with C/D ratio ≤1.0 as fast metabolizers and those with C/D ratio >1.0 as slow metabolizers [4].
For liver transplant recipients, a tertile-based classification system called clinical-FIS (Fast-Intermediate-Slow elimination) has been developed based on trough blood concentration/weight-adjusted dose ratios (CDR) during the early post-transplant period [1].
Purpose: To identify patients at risk of poor outcomes based on this compound metabolism rate for early intervention.
Materials and Reagents:
Procedural Steps:
Timing: The optimal timepoint for reliable classification is 2 months post-transplant, as 85% of patients identified as fast metabolizers at this timepoint remain in this category long-term [5]. For MeltDose this compound, calculate the average C/D ratio from months 1, 3, and 6 measurements [7].
Purpose: To predict patients at risk for delayed recovery of organ function and higher infection rates.
Materials and Reagents:
Procedural Steps:
Purpose: To investigate genetic determinants of this compound metabolism alongside C/D ratio phenotyping.
Materials:
Methodology:
The following workflow diagram illustrates the comprehensive protocol for this compound C/D ratio application integrating clinical and genetic approaches:
The C/D ratio is influenced by numerous factors that contribute to the high interpatient variability in this compound pharmacokinetics:
Genetic Factors: CYP3A5 is the single most important determinant, with CYP3A5 expressors (1 allele) being fast metabolizers requiring approximately 50% higher doses than nonexpressors (3/*3 genotype) [2] [8]. Additional genetic variants in SULT1E1 and SLC7A8 also contribute to metabolism variability [1].
Formulation Differences: Extended-release formulations show different C/D ratio patterns compared to immediate-release this compound. MeltDose this compound demonstrates significantly higher mean C/D ratios (2.12 ng/mL × 1/mg) compared to immediate-release this compound (1.29 ng/mL × 1/mg), indicating slower metabolism characteristics [7].
Demographic and Clinical Factors:
Table 2: Clinical Characteristics and Management Considerations by Metabolic Phenotype
| Parameter | Fast Metabolizers | Slow Metabolizers |
|---|---|---|
| C/D Ratio | ≤1.0 ng/mL × 1/mg | >1.0 ng/mL × 1/mg |
| Clinical Risks | Higher acute rejection [5] Poorer renal function [3] [4] Increased serum creatinine [3] Higher chronic vascular lesions [5] | Delayed recovery of liver/renal function [1] Higher infection rates [1] Increased nephrotoxicity risk [3] | | Typical CYP3A5 Status | Expressor (1/1 or 1/3) [2] | Nonexpressor (3/3) [2] | | Management Considerations | Higher dose requirements [2] Closer therapeutic monitoring [5] Consider extended-release formulations [7] | Lower dose requirements [2] Monitor for toxicity [1] Earlier dose reduction when possible |
While the C/D ratio provides valuable clinical information, several limitations should be considered. The ratio represents a simplified metric that doesn't capture full pharmacokinetic profiles, and optimal cut-off values may vary between populations and this compound formulations [4] [7]. Additionally, the C/D ratio doesn't account for intrapatient variability in this compound pharmacokinetics, which can be substantial [2] [8].
Future applications of the C/D ratio may include integration with advanced modeling approaches such as population pharmacokinetic modeling, Bayesian forecasting, and machine learning algorithms to further personalize this compound therapy [2]. The development of user-friendly platforms that incorporate C/D ratio calculations with clinical and genetic factors could enhance practical implementation in diverse clinical settings.
For hematopoietic cell transplantation recipients receiving post-transplant cyclophosphamide, recent evidence suggests that lower this compound targets (<8 ng/mL) may minimize toxicity without compromising outcomes, indicating potential context-specific applications of this compound monitoring [6].
The this compound C/D ratio serves as a simple, cost-effective tool for personalizing immunosuppressive therapy in transplant recipients. By classifying patients into metabolic phenotypes, it enables early identification of those at risk for poor outcomes and facilitates targeted interventions. When integrated with genetic information and clinical factors, the C/D ratio provides a comprehensive approach to optimizing this compound therapy, potentially improving long-term transplant outcomes.
The table below summarizes the core strategies identified in the literature for understanding and reducing this compound IPV.
| Strategy | Description & Mechanism | Key Findings & Implementation |
|---|---|---|
| Therapeutic Drug Monitoring (TDM) & Adherence Support | Frequent monitoring of trough levels (Cmin) and patient education to improve adherence [1] [2]. | Minimizing IPV through frequent monitoring and adherence support enhances graft survival [1]. Non-adherence is a primary contributor to high IPV [2]. |
| Formulation Switching | Switching from immediate-release (twice-daily) to prolonged-release (once-daily) this compound formulations [1] [2]. | Once-daily formulations aim to enhance adherence, simplify dosing, and reduce variability [1]. Transitioning between formulations can affect IPV [2]. |
| Pharmacogenetic-Guided Dosing | Utilizing genetic profiling (e.g., CYP3A5, CYP3A4 genotypes) to determine initial dosing and predict metabolic variability [3] [4] [5]. | CYP3A5*1 carriers show higher clearance and may require longer to reach target levels [3]. CYP3A4 polymorphisms (e.g., rs2837159) are linked with calcineurin inhibitor nephrotoxicity [5]. |
| Advanced Analytics & Machine Learning | Using statistical models (Elastic Net regression) and machine learning (XGBoost) to predict optimal doses based on clinical data [6]. | Machine learning models can optimize dosing during critical early post-transplant periods; Elastic Net regression showed high performance (R² 0.861) in prediction [6]. |
| Management of Drug & Food Interactions | Careful management of drug-drug, disease-drug, and food-drug interactions that impact this compound pharmacokinetics [3] [2]. | Interactions are a recognized factor contributing to increased Tac-IPV [2]. Factors like administration timing relative to food intake are important [3]. |
For your experiments, here are detailed methodologies for key analytical approaches cited in the research.
The most common method for calculating IPV is the Coefficient of Variation (CV) [1] [3] [5].
TTR provides a complementary measure of exposure control, typically calculated using the Rosendaal linear interpolation method [1] [5].
Incorporating genetic analysis can explain a portion of inter-individual variability and inform study design.
The following diagram, created with Graphviz, outlines the logical workflow for investigating and addressing high this compound IPV, integrating the strategies and methods described above.
High IPV Investigation and Reduction Workflow
Q1: What is the most robust calculation method for this compound IPV? The Coefficient of Variation (CV) is the most widely used and accepted metric [1] [2] [5]. While some studies in liver transplantation have used the Standard Deviation (SD), also called the Medication Level Variability Index (MLVI), CV is generally preferred because it is normalized to the mean concentration, allowing for better comparison between patients with different average trough levels [3].
Q2: When is the most critical time period to measure IPV after transplantation? The period from 6 to 12 months post-transplantation is most frequently used to calculate IPV in stable patients and has strong predictive value for long-term outcomes [1] [5]. However, high IPV can also be problematic in the early post-operative phase, where factors other than adherence (e.g., changing drug absorption) play a larger role [3] [6].
Q3: How do TTR and TATR/TBTR provide additional insight beyond IPV? While IPV measures fluctuation, Time in Therapeutic Range (TTR) and its components—Time Above (TATR) and Time Below (TBTR) the range—directly quantify exposure. A patient can have high IPV but still have an acceptable TTR. Research shows that the combination of high IPV and high TATR is strongly associated with calcineurin inhibitor nephrotoxicity, while high IPV with high TBTR likely indicates a greater risk of rejection [5].
The table below summarizes the key physicochemical challenges of this compound that are critical to consider during experimental design and formulation development.
| Challenge | Key Characteristics & Quantitative Findings | Preventive Measures & Formulation Strategies |
|---|
| Photostability | • Degrades under artificial sunlight (SUNTEST XLS+, 300–800 nm, 250 W/m²) in 16h (solid) / 2h (solution) [1]. • Primary degradation product: 8-epithis compound [1]. • Amorphous form is significantly less stable than crystalline form [1]. | • Use light-protected containers (e.g., amber glass) for all solutions and solid forms [1]. • Conduct all sample preparation and handling under low-actinic or yellow light conditions. | | Thermal Stability | • Degrades at elevated temperatures (e.g., 50-60°C), especially with high relative humidity (e.g., 75% RH) [1]. • Degradation products include this compound regioisomer, 8-epithis compound, and this compound-diene [1]. | • For long-term storage, keep solid drug substance and formulations at 2-8°C [2]. • Avoid exposure to high temperatures during processing (e.g., lyophilization, spray drying). | | Aqueous Solubility | • Low aqueous solubility (4–12 μg/mL) [1]. • High molecular weight (804 g/mol) and log P of 2.7, classifying it as BCS Class II [1]. | • Employ solubilizing agents like Kolliphor EL [2] or novel delivery systems (nanocarriers, polymers) to enhance solubility and stability [1]. |
Here are detailed methodologies for conducting key stability tests on this compound, based on published studies.
This protocol is adapted from the study by Peterka et al. to evaluate the photostability of this compound in both solid state and solution [1].
This protocol is based on the study evaluating a novel this compound ophthalmic solution and can be adapted for other liquid formulations [2].
The following diagrams illustrate the logical workflow for a stability study and the specific pathway of this compound photodegradation.
Q1: What is the most critical parameter to control for this compound stability during routine lab work? The most critical parameter is protection from light. This compound degrades rapidly upon exposure, even to artificial lab lighting. Immediate transfer to amber vials and performing procedures under low-actinic light is essential to prevent the formation of 8-epithis compound and other photodegradants [1].
Q2: What is the recommended long-term storage condition for a this compound solution? For a 9-month shelf life, storage at 5°C (refrigeration) is required. Research shows that this compound ophthalmic solutions remain physicochemically stable for up to nine months at 5°C, while signs of chemical instability appear at 25°C and 35°C [2].
Q3: Are there any special considerations for the excipients used with this compound? Yes. This compound is prone to drug-excipient incompatibility. A careful selection of excipients is required during pre-formulation studies. Using incompatible excipients can lead to physical changes (e.g., altered dissolution) or chemical degradation, impacting the safety, efficacy, and shelf-life of the final product [1].
Here are answers to frequently asked questions about common excipient compatibility issues with Tacrolimus.
What is the main concern with using magnesium stearate in this compound formulations? The primary concern is incompatibility, which can accelerate this compound degradation. Studies using Design Expert software and FT-IR analysis have shown that formulations with magnesium stearate exhibit distinct spectral patterns compared to pure this compound, indicating a potential physicochemical interaction. Elevated relative humidity significantly accelerates this degradation [1].
Are there other common excipients known to affect this compound stability? Yes, compatibility depends on storage conditions. Under accelerated stability studies (elevated temperature and humidity), excipients like sodium croscarmellose and lactose monohydrate have been shown to reduce the concentration of remaining this compound. However, hydroxypropyl methylcellulose (HPMC) appears to be more compatible and follows a different (quadratic) degradation pattern, making it a potentially safer choice [1].
What is the role of relative humidity in this compound degradation? Relative humidity (RH) is a critical factor. Research has consistently found that increasing RH significantly accelerates the degradation of this compound in blends with most excipients. Therefore, controlling moisture exposure during manufacturing and storage is essential for formulation stability [1].
How can I quickly screen excipient compatibility for a new this compound formulation? Beyond traditional long-term stability studies, you can use isothermal microcalorimetry (e.g., Thermal Activity Monitoring - TAM). This method measures the heat flow from drug-excipient interactions and can identify incompatibilities in as little as 10 days, allowing for a rapid pre-screening of excipients [2].
The table below summarizes quantitative findings from a Design Expert analysis on this compound compatibility, which can guide your excipient selection and risk assessment [1].
Table 1: Summary of this compound-Excipient Compatibility Under Stress Conditions
| Excipient | Degradation Model | Impact of High RH | Impact of High Temperature | Key Finding & Recommendation |
|---|---|---|---|---|
| Magnesium Stearate | Linear | Significantly accelerates degradation | Further reduces drug concentration | Incompatible. Shown by distinct FT-IR patterns. Use with extreme caution or avoid [1]. |
| Lactose Monohydrate | Linear | Significantly accelerates degradation | Further reduces drug concentration | Conditionally Compatible. Stable under controlled, low-humidity conditions [1]. |
| Sodium Croscarmellose | Linear | Significantly accelerates degradation | Further reduces drug concentration | Conditionally Compatible. Similar to lactose; monitor stability closely [1]. |
| HPMC | Quadratic | Significantly accelerates degradation | Further reduces drug concentration | More Compatible. Exhibits a different, potentially more favorable degradation behavior [1]. |
For researchers looking to replicate or design their own compatibility studies, the following workflow outlines a methodology based on the literature.
Workflow Overview:
Q1: What is the core mechanism by which CYP3A5 genotype affects tacrolimus pharmacokinetics? The CYP3A5 enzyme is a primary metabolizer of this compound. A key single nucleotide variant (SNV), CYP3A5*3 (rs776746), dictates enzyme expression [1] [2].
Individuals are categorized as:
This genetic difference directly impacts the required dosing. The following diagram illustrates the clinical decision-making pathway based on genotyping results.
Q2: What are the established experimental protocols for CYP3A5 genotyping? Several validated molecular biology methods are used for CYP3A5*3 (rs776746) genotyping. The table below summarizes three common protocols.
| Method | Key Steps | Genotype Determination | Source/Reference |
|---|
| TaqMan Allelic Discrimination Assay | 1. DNA extraction from whole blood [4]. 2. Real-time PCR using TaqMan probe assay for CYP3A53 (e.g., C__26201809_30) [4]. 3. End-point analysis on real-time PCR system. | Allelic discrimination based on fluorescence. | [4] | | PCR-Restriction Fragment Length Polymorphism (RFLP) | 1. DNA extraction (e.g., ReliaPrep gDNA kit) [2]. 2. PCR amplification of target region. 3. Digest PCR product with SspI restriction enzyme [2]. 4. Analyze fragment patterns via agarose gel electrophoresis. | \1/*1: 148 bp, 125 bp *1/*3: 168 bp, 148 bp, 125 bp *3/*3: 168 bp, 125 bp | [2] | | Allele-Specific PCR with Melting Point Analysis (ASPCR-MPA) | 1. DNA extraction from peripheral blood. 2. Allele-specific PCR amplification. 3. Analyze products via melting curve analysis. | Differentiate alleles based on melting temperature (Tm). | [5] |
Q3: What are the quantitative pharmacokinetic differences between CYP3A5 expressers and non-expressers? The functional impact of the genotype is clearly reflected in pharmacokinetic parameters, most notably the This compound trough concentration/dose ratio (C0/D). Non-expressers have a significantly higher C0/D, meaning they achieve a higher blood concentration per mg of drug administered per kg of body weight [4] [3] [6].
| Pharmacokinetic Parameter | CYP3A5 Expressers | CYP3A5 Non-Expressers | P-value | Study Context |
|---|---|---|---|---|
| C0/D Ratio (ng/mL)/(mg/kg) | Lower | Higher | < 0.05 | Kidney transplant, early post-op [6] |
| Dose Requirement | Higher | Lower | < 0.001 | Various transplant settings [5] [2] |
| Trough Level (C0) | Lower for a given dose | Higher for a given dose | < 0.05 | Kidney transplant, late phase [3] |
| Area Under Curve (AUC0-12h) | Lower | Higher | 0.003 | Tunisian kidney transplant cohort [3] |
Q4: My genotyping results don't fully explain the pharmacokinetic variability observed. What other factors should I investigate? While CYP3A5 is a major determinant, this compound pharmacokinetics are multifactorial. Your troubleshooting should include these areas:
Q5: What is the clinical evidence for implementing CYP3A5 genotype-guided dosing? Clinical studies demonstrate that pre-emptive genotyping improves the initial dosing accuracy. A study in living donor kidney transplant recipients found that a genotype-adapted group (0.2, 0.15, and 0.1 mg/kg/day for *1/*1, *1/*3, and *3/*3, respectively) had significantly more subjects within the target C0 range on post-operative day 4 (53.6% vs. 24.3%) and reached the target range faster (4 days vs. 25 days) compared to a body weight-based dosing group [5]. This highlights genotyping's value in achieving therapeutic levels more rapidly and reducing the number of early dose adjustments.
The following table consolidates key findings on how food intake affects the bioavailability of orally administered tacrolimus.
| Factor | Effect on this compound Pharmacokinetics | Clinical Significance & Recommendations |
|---|
| Fasting vs. Fed State | Cmax: ~77% lower after high-fat meal; ~65% lower after low-fat meal vs. fasting. [1] AUC: ~33% lower after high-fat meal; ~26% lower after low-fat meal vs. fasting. [1] Tmax: Significantly delayed with food (from 1.37h to 3.20h-6.47h). [1] [2] | Food reduces bioavailability and rate of absorption. For consistent exposure, administer immediate-release (IR) formulations consistently with respect to food (either always with or always without). [3] [4] [5] | | Meal Fat Content | A high-fat meal delays Tmax more significantly than a low-fat meal (6.47h vs. 3.20h). [1] [2] No significant difference in Cmax or AUC between low- and high-fat meals. [2] | The composition of food affects the rate but not the overall extent of absorption once the fasting state is altered. | | Formulation Differences | Extended-Release (ER): Must be taken on an empty stomach, at least 1 hour before or 2 hours after a meal, to ensure proper release profile. [3] Immediate-Release (IR): Can be taken with or without food, but must be consistent. [4] | Different formulations have distinct administration requirements. They are not interchangeable. [4] |
To systematically evaluate the effect of food on this compound bioavailability, you can adapt the following clinical study design.
1. Experimental Design & Dosing
2. Blood Sampling & Bioanalysis
3. Data & Statistical Analysis
The primary mechanism behind this compound's food interactions involves pre-systemic metabolism and transport. The diagram below illustrates this pathway and how common foods interfere.
Diagram: Mechanism of Food-Tacrolimus Interactions. Food components like those in grapefruit inhibit CYP3A4 and P-glycoprotein in the intestine and liver, reducing pre-systemic metabolism and increasing drug bioavailability. [2]
Beyond meal timing, specific foods and herbs can significantly alter this compound levels via CYP3A4/P-gp inhibition or induction.
| Post-Transplant Period | Target Trough Level (ng/mL) | Key Considerations & Evidence |
|---|---|---|
| Early Post-Transplant (< 1 month) | 8-10 ng/mL [1] | Common initial target range; high variability necessitates frequent TDM [2] [3]. |
| 1 to 3 Months | 4-8 ng/mL [4] [5] | Step-down approach to reduce toxicity while maintaining efficacy. |
| >3 to 12 Months | 4-6 ng/mL [4] | Long-term maintenance level. |
| >12 Months | 3-5 ng/mL [4] | Lowest maintenance level for stable patients. |
| Long-Term CKD Risk Reduction | ≤4.5 ng/mL (Year 1) ≤4.0 ng/mL (After Year 1) | For patients with normal pre-transplant kidney function to reduce chronic kidney disease (CKD) risk [6]. |
For researchers, the following advanced methodologies are being developed to move beyond standard TDM for more precise dose individualization.
This dynamically customized, outcome-guided method uses a quantitative transfer function to determine the next day's dose based on the patient's previous doses and trough levels.
TTL(t+1) = x₀(t) + x₁(t)c(t) + y₁₁(t)c(t)²TTL(t+1): The desired tacrolimus trough level on day (t+1).c(t): The this compound dose administered on day (t).x₀(t), x₁(t), y₁₁(t): Patient-specific coefficients representing their phenotypic response to the drug, personalized from their prior dosing and level history.PopPK uses a nonlinear mixed-effects modeling approach to identify factors that influence PK variability and optimize dosing regimens.
This approach classifies patients based on their this compound metabolism rate to predict initial dosing needs.
(ng/mL)/(mg/kg) from early post-transplant TDM data [8].CYP3A5 genotype, the novel genetic-EIP classification incorporates:
Scenario: High Trough Level with Toxicity Signs in a Stable Patient
Scenario: High Intra-patient Variability (IPV)
Scenario: Patient with Severe Hepatic Impairment (Child-Pugh ≥10)
The following diagram illustrates the decision-making workflow for selecting and applying these advanced methodologies.
> Disclaimer: This guide consolidates information from scientific literature for research purposes. Specific clinical decisions for patient care must be made by qualified healthcare professionals.
This compound remains the backbone immunosuppressant in solid organ transplantation despite its narrow therapeutic window and significant pharmacokinetic variability. Understanding time-dependent variation in this compound exposure is critical for both clinical management and research applications. This variability manifests in multiple dimensions: circadian fluctuations between morning and evening dosing, intra-patient variability (IPV) across time, and time-dependent changes in pharmacokinetics during the post-transplant period. For researchers investigating these phenomena, this technical support center provides comprehensive troubleshooting guides, experimental protocols, and analytical frameworks to address common challenges in study design and data interpretation.
The clinical significance of this compound variability is substantial, with numerous studies demonstrating that high IPV is associated with poor long-term outcomes after transplantation, including late acute rejections, development of de novo donor-specific antibodies, deterioration of renal function, and ultimately graft loss. The biological mechanisms underlying these associations are believed to involve periods of under-immunosuppression when concentrations fall below target ranges, potentially leading to alloreactivity, and periods of over-immunosuppression when concentrations exceed targets, potentially causing drug-related nephrotoxicity. For researchers, accurately measuring, analyzing, and interpreting this variability is essential for both basic science investigations and clinical translation.
Circadian rhythms significantly influence this compound pharmacokinetics due to time-dependent changes in gastric pH, gastric emptying time, gastrointestinal transit time, cytochrome P450 (CYP) activity, and P-glycoprotein efflux pump function. These physiological variations result in clinically relevant differences between morning and night dosing that researchers must account for in study design.
Table 1: Circadian Pharmacokinetic Parameters of Twice-Daily this compound Formulations
| Pharmacokinetic Parameter | Morning Dose (AUC₀–₁₂h) | Evening Dose (AUC₁₂–₂₄h) | Statistical Significance | Study Reference |
|---|---|---|---|---|
| Whole Blood AUC (ng·h/mL) | Higher | Lower | p < 0.001 | [1] |
| Intracellular AUC (ng·h/mL) | Higher | Lower | p < 0.001 | [1] |
| Cₘₐₓ (ng/mL) | 34.1 ± 12.6 | 24.4 ± 9.8 | p < 0.001 | [2] |
| Tₘₐₓ (hours) | 1.6 ± 0.8 | 2.7 ± 2.0 | p = 0.05 | [2] |
| Dose-Normalized AUC (ng·h/mL/mg) | 31.4 ± 22.2 (D7) | 50.1 ± 33 (M6) | p = 0.005 (time-effect) | [2] |
| Correlation (r²) between morning & evening AUC | 0.90 | p < 0.001 | [2] |
Research findings demonstrate that the night dose administration of this compound results in significantly lower exposure compared to the morning dose, with reductions in both whole blood and intracellular this compound concentrations. Interestingly, this pronounced pharmacokinetic difference does not appear to translate directly to pharmacodynamic effects, as studies have found no significant difference in calcineurin inhibition between morning and night doses. This dissociation between pharmacokinetics and pharmacodynamics highlights the complexity of this compound time-dependent variation and underscores the importance of measuring both parameters in research settings.
Beyond circadian variations, this compound exhibits substantial time-dependent variability throughout the post-transplant period. Researchers have developed several metrics to quantify this variability and assess its clinical impact:
Intra-patient Variability (IPV): Typically calculated as the coefficient of variation (CV) of this compound trough concentrations over time. IPV values are usually determined from measurements taken between month 1 and month 12 post-transplantation, excluding the first month due to extreme pharmacokinetic instability during the immediate post-operative period.
This compound Variability Score (TVS): A newer metric that counts the number of clinically significant changes in this compound pre-dose concentrations (defined as changes >2 ng/mL) divided by the total number of measurements. TVS outperforms conventional IPV in predicting clinical outcomes such as graft failure, with a threshold of >0.30 indicating high variability associated with poor long-term outcomes.
Time Below Target: An emerging concept that may potentially correlate even better with clinical outcomes than variability metrics alone, as it directly quantifies periods of potential under-immunosuppression.
Table 2: Variability Metrics and Their Association with Clinical Outcomes in Kidney Transplantation
| Variability Metric | Calculation Method | Threshold for High Risk | Associated Clinical Outcomes | Strengths |
|---|---|---|---|---|
| IPV (CV) | Standard deviation divided by mean this compound concentration | Varies by study | Late acute rejection, graft loss, dnDSA development, chronic histologic lesions | Well-established, widely used |
| TVS | Number of changes >2 ng/mL divided by total measurements | >0.30 | Graft failure (better predictor than IPV) | Less affected by outliers, focused on clinically relevant changes |
| TacSD | Standard deviation of this compound levels | Hazard ratio increases with higher values (1.27 per 1-unit increase) | Composite endpoint of rejection, transplant glomerulopathy, or graft loss | Simple calculation, continuous variable |
The association between high variability and poor outcomes appears particularly strong when caused by medication non-adherence. Research by Taber et al. found that high IPV was especially detrimental when associated with non-adherence patterns, highlighting the importance of considering the underlying causes of variability in both research and clinical contexts.
Objective: To characterize circadian and time-dependent variations in this compound pharmacokinetics in whole blood and intracellular compartments while assessing pharmacodynamic effects through calcineurin activity inhibition.
Materials and Reagents:
Subject Selection Criteria:
Sample Collection Timeline:
Analytical Methods:
Pharmacokinetic Analysis:
Objective: To monitor intracellular T-cell signaling pathway activation and inhibition in this compound-treated patients using phospho-specific flow cytometry.
Materials:
Experimental Procedure:
Sample Processing:
Staining Protocol:
Data Acquisition and Analysis:
Key Applications:
This compound exerts its immunosuppressive effects through complex interactions with intracellular signaling pathways in T-cells. Understanding these mechanisms is essential for interpreting pharmacodynamic data and troubleshooting experimental challenges.
The diagram above illustrates the key signaling pathways affected by this compound in T-cells. This compound first binds to FKBP12 (FK506 binding protein 12), forming a complex that inhibits calcineurin phosphatase activity. This inhibition prevents the dephosphorylation and subsequent nuclear translocation of NFAT (Nuclear Factor of Activated T-cells), a critical transcription factor for cytokine gene expression. Additionally, research using phospho-specific flow cytometry has demonstrated that this compound inhibits phosphorylation of p38MAPK and Akt in both CD4+ and CD8+ T-cell subsets after stimulation, while having minimal effect on ERK phosphorylation. These pathways can be practically monitored using phospho-specific flow cytometry to assess the pharmacodynamic effects of this compound in research and clinical settings.
This workflow outlines a comprehensive approach for investigating this compound time-dependent variation in research settings. The process begins with careful study design that accounts for subject selection, sampling timeline optimization, and appropriate control groups. Sample collection follows standardized protocols with particular attention to circadian pairing of morning and evening samples. Parallel analytical pathways include detailed pharmacokinetic assessment of both whole blood and intracellular this compound concentrations alongside pharmacodynamic evaluation of signaling pathway inhibition and calcineurin activity. These data streams converge in variability assessment, where multiple metrics (IPV, TVS, circadian differences) are calculated and subsequently correlated with clinical outcomes and biomarker changes.
Q1: What are the primary causes of high intra-patient variability in this compound concentrations, and how can we distinguish between them in research settings?
High IPV can stem from multiple factors, with medication non-adherence being particularly detrimental to outcomes. To distinguish causes in research settings:
Q2: How should we handle outliers in this compound concentration measurements when calculating variability metrics?
The appropriate handling of outliers depends on your chosen variability metric:
Q3: What is the optimal sampling strategy to capture circadian variation without overwhelming subjects with frequent blood draws?
Balancing comprehensive data collection with subject burden requires strategic sampling:
Q4: Why do we see discordance between this compound blood concentrations and pharmacodynamic effects in some experiments?
Discordance between PK and PD measures can arise from several factors:
Q5: How can we standardize variability metrics across research studies to enable comparisons?
Standardization requires attention to multiple methodological factors:
Table 3: Troubleshooting Common Experimental Challenges in this compound Variability Research
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| High analytical variability | Inconsistent sample processing, assay drift, matrix effects | Implement batch testing, use quality controls, verify sample integrity | Standardize SOPs, use validated methods, maintain calibration |
| Inconsistent pharmacodynamic results | Variable PBMC viability, stimulation conditions, staining protocols | Standardize time to processing, optimize stimulation concentration, include controls | Aliquot stimulation reagents, use fresh samples, validate antibody panels |
| Missing circadian patterns | Insufficient sampling around Tₘₐₓ, inappropriate timing, small sample size | Increase sampling frequency, verify dosing/meal timing, power calculation | Pilot studies to define Tₘₐₓ, standardize meal composition |
| Poor correlation between Ctrough and AUC | Altered clearance, non-linear kinetics, drug interactions | Measure full AUC in subset, develop limited sampling strategy | Consider population PK approaches, assess CYP3A5 genotype |
| Unexpectedly high IPV | Non-adherence, drug interactions, gastrointestinal comorbidities | Objective adherence measures, drug interaction screening, document GI symptoms | Exclude first month post-transplant, prospective adherence assessment |
Q1: What is this compound IPV and why is it a biomarker of interest? This compound Intra-patient Variability (IPV) quantifies the fluctuation in a patient's drug trough levels (C0) over time [1]. It is most commonly calculated as the coefficient of variation (CV%) [2] [1]. High IPV is consistently associated with adverse clinical outcomes, including graft rejection and loss [3] [1]. While initially considered a potential direct biomarker for medication nonadherence [2], recent evidence suggests its relationship with adherence is complex and influenced by numerous other factors [4] [5] [6].
Q2: Does high this compound IPV reliably indicate medication nonadherence? The evidence is conflicting. The table below summarizes key findings from recent studies, highlighting the lack of consensus.
| Study & (Population) | Adherence Measurement Method | Core Finding on IPV vs. Adherence |
|---|---|---|
| Rocha et al. (2025) [2] (Pediatric Kidney Tx) | Composite Adherence Score (BAASIS, care team, missed visits) | Strong association found. Nonadherent group had significantly higher median Tac IPV (31%) vs. adherent group (20%) [2]. |
| TAKE-IT Trial (2025) [5] (Adolescent/Young Adult Kidney Tx) | Electronic Pillbox Monitoring & Self-Report | No consistent association found. Participants with high IPV (CV≥30%) were no less likely to take daily doses than those with low IPV [5]. |
| Lee et al. (2021) [4] (Adult Kidney Tx) | Electronic Monitoring (MEMS) & Self-Report (BAASIS) | No significant association found. No differences in CV between adherent and nonadherent groups [4]. |
Q3: What other factors, besides adherence, can cause high IPV? Multiple confounding variables can significantly influence IPV, which must be controlled for in experimental design:
CYP3A5, CYP3A4, and ABCB1 affect this compound metabolism and clearance [6].Protocol 1: Calculating this compound IPV from Trough Levels This is the standard method for deriving IPV from routine clinical data [2] [3] [1].
Protocol 2: A Multi-Method Adherence Assessment Strategy Given the limitations of any single method, a composite approach is recommended for robust research.
The following workflow diagram illustrates the relationship between high IPV, its potential causes, and the recommended multi-faceted approach for investigation.
Both cyclosporine and tacrolimus are classified as calcineurin inhibitors (CNIs) and share a similar primary mechanism of action, though they differ in their chemical structure and specific binding proteins.
Table 1: Fundamental Drug Characteristics
| Feature | Cyclosporine | This compound |
|---|---|---|
| Chemical Class | Cyclic undecapeptide [1] | 23-membered macrolide lactone [1] |
| Origin | Tolypocladium inflatum fungus [1] | Streptomyces tsukubaensis fungus [1] |
| Intracellular Binding Protein | Cyclophilin [1] | FK506 Binding Protein 12 (FKBP-12) [1] |
| Primary Mechanism | The drug-binding protein complex inhibits calcineurin, preventing dephosphorylation and nuclear translocation of NFAT (Nuclear Factor of Activated T-cells). This suppresses interleukin (e.g., IL-2) transcription and T-cell activation [1]. | Same as cyclosporine [1]. |
| Key Formulations | Sandimmune, Neoral [1] | Prograf (twice-daily), Advagraf, Astagraf XL, Envarsus XR (once-daily) [1] |
The shared mechanism of action is summarized in the following pathway diagram:
This compound has consistently shown a statistical advantage in reducing the incidence of acute rejection across multiple organ transplants, though patient and graft survival are often comparable between the two drugs.
Table 2: Summary of Efficacy Outcomes from Clinical Studies
| Transplant Type | Outcome Measure | Cyclosporine | This compound | P-value / Notes | Source Study Details |
|---|---|---|---|---|---|
| Lung | Acute Rejection Risk | Baseline | Reduced Risk (RR: 1.21) | P = 0.02 | Meta-analysis of 677 patients [2] |
| Lung | Chronic Lung Allograft Dysfunction (CLAD) | Baseline | Reduced Risk (RR: 1.87) | P = 0.002 | Meta-analysis of 677 patients [2] |
| Pediatric Liver | Rejection-free at 12 Months | 21% | 48% | Not Significant (Trend) | U.S. Multicenter Trial [3] |
| Kidney | Treatment Failure at 5 Years | 56.3% | 43.8% | P = 0.008 | U.S. Phase III Trial [4] |
| Liver | Corticosteroid Use at 3 Years | More Common | Less Common | P < 0.00001 | 11-Center Retrospective Review [5] |
Both CNIs are associated with significant side effects, particularly nephrotoxicity. However, the frequency and type of other adverse events differ, which can guide clinical choice.
Table 3: Comparison of Key Adverse Events
| Adverse Event | Cyclosporine | This compound | Supporting Evidence |
|---|---|---|---|
| Nephrotoxicity | Associated | Stronger Association & Higher Hospitalization Rate [6] | FAERS data: 44.5% hosp. rate for tacro vs. 34.4% for cyA [6] |
| New-Onset Diabetes | Less Common | Increased Risk [2] | Lung Tx Meta-analysis: RR 0.33, P=0.03 [2] |
| Hyperlipidemia | More Prevalent [7] [4] | Less Common | Liver Tx Study: Lower cholesterol/triglycerides with tacro [5] |
| Hypertension | More Prevalent [7] [4] | Less Common | Liver Tx Study: Lower antihypertensive need with tacro [5] |
| Neurologic Toxicity | Reported | More Often Reported [3] | Pediatric Liver Trial: Difference not statistically significant [3] |
| Hirsutism | More Prevalent (30%) [3] | None Reported [3] | Pediatric Liver Trial: 0% incidence in this compound group [3] |
| Gastrointestinal | Reported | More Often Reported (Diarrhea) [3] | Pediatric Liver Trial [3] |
A key challenge with both drugs is their narrow therapeutic index, combined with variable absorption and bioavailability.
For researchers seeking to replicate or understand the foundational studies, here are the methodologies from two pivotal types of analyses.
1. Protocol for Systematic Review & Meta-Analysis (e.g., Lung Transplantation) [2]
2. Protocol for Real-World Pharmacovigilance Study (e.g., Nephrotoxicity) [6]
For drug development professionals, future research should focus on novel formulations to improve the therapeutic window of CNIs and combination regimens that allow for CNI dose reduction or withdrawal to mitigate long-term toxicity, particularly nephrotoxicity, without sacrificing graft survival [1].
| Metabolite Designation | Structural Modification | Relative Immunosuppressive Activity | Cross-reactivity in Immunoassays |
|---|---|---|---|
| 13-O-demethyl (M-I) | O-demethylation at position 13 | 6.4% [1] | No significant cross-reactivity reported [1] |
| 31-O-demethyl (M-II) | O-demethylation at position 31 | ~100% (similar to parent drug) [1] | 109% [1] |
| 15-O-demethyl (M-III) | O-demethylation at position 15 | Information missing | 90.5% [1] |
| 12-Hydroxy (M-IV) | Hydroxylation at position 12 | 3.5% [1] | 8.8% [1] |
| M-V | Information missing | Information missing | 92.2% [1] |
| M-VI | Information missing | 1.3% [1] | Information missing |
Researchers use specific methodologies to isolate and characterize this compound metabolites.
This protocol is used to identify and quantify metabolite patterns in clinical blood samples [2].
This method determines the biological activity of isolated metabolites and their potential to interfere with immunoassays [1].
The following diagram maps the primary metabolic pathway of this compound, primarily mediated by cytochrome P450 3A4/5 enzymes, and the known activities of its major metabolites.
The choice of analytical method significantly impacts the measurement of this compound concentrations due to varying metabolite cross-reactivity.
The table below summarizes key validation parameters and performance data for different tacrolimus analytical methods, compiled from recent studies.
| Method & Platform | Key Validation Parameters & Performance Data | Application Context |
|---|
| UHPLC-PDA [1] (Chromatographic) | Linearity: r > 0.9999 (100.0–300.0 μg/mL) Accuracy: 96.55% – 98.19% recovery Precision: Intraday RSD < 0.89%; Interday RSD < 3.25% | Quantification of this compound in polymeric nanocapsules; identification of degradation products. | | RP-HPLC/UV [2] (Chromatographic) | Linearity: r² = 0.9995 LOD/LOQ: 0.133 μg/mL / 0.450 μg/mL Precision: RSD 0.30% (system), 0.87% (method) | Determination of Ascomycin content in this compound API (Active Pharmaceutical Ingredient). | | LC-MS/MS [3] (Chromatographic; Gold Standard) | N/A in provided data, but used as reference method for immunoassay comparison. [4] [3] | Measurement of this compound in Peripheral Blood Mononuclear Cells (PBMCs). | | CLIA (MAGLUMI Snibe) [5] [4] (Immunoassay) | Precision: CVs 0.55%–5.14% Linearity: r=0.99990 (0.5–50 μg/L) LoB/LoQ: 0.1 μg/L / 0.5 μg/L Correlation with LC-MS/MS: Strong correlation and concordance [4] | Routine Therapeutic Drug Monitoring (TDM) in whole blood. | | CMIA (ARCHITECT Abbott) [5] [3] (Immunoassay) | Used as a comparator method in studies. Shows a strong correlation with LC-MS/MS. [4] | Routine Therapeutic Drug Monitoring (TDM) in whole blood. | | CLIA vs. CMIA [5] (Method Comparison) | Correlation: R = 0.916, P < .001 Bias: +0.385 ng/mL (CLIA vs. CMIA) Reliability: ICC = 0.934 (Excellent) | Comparative study for TDM in kidney transplant patients. |
Here are the detailed experimental methodologies for the key analytical techniques cited in the comparison tables.
This UHPLC-PDA method was validated according to ICH guidelines.
This study compared two commercial chemiluminescence immunoassays.
Acute Toxic;Health Hazard